ZL0420
説明
Structure
3D Structure
特性
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZL0420: A Technical Guide to its Mechanism of Action as a Potent and Selective BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0420 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family. By binding to the acetyl-lysine recognition pockets of BRD4, this compound effectively disrupts its interaction with acetylated histones and transcription factors, leading to the modulation of gene expression. This guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in suppressing the Toll-like receptor 3 (TLR3)-dependent innate immune response. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: BRD4 Inhibition
This compound functions as a competitive inhibitor of the tandem bromodomains (BD1 and BD2) of BRD4. It occupies the acetyl-lysine (KAc) binding pocket, thereby preventing BRD4 from binding to acetylated lysine residues on histones and other proteins.[1][2][3] This interaction is critical for the assembly of transcriptional machinery at specific gene loci. The binding of this compound to BRD4 is characterized by key hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97).[1][2]
The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against BRD4 Bromodomains
| Target | IC50 (nM) |
| BRD4 BD1 | 27[3][4][5] |
| BRD4 BD2 | 32[3][4][5] |
Modulation of the TLR3-Dependent Innate Immune Pathway
A primary and well-characterized downstream effect of this compound's BRD4 inhibitory activity is the suppression of the TLR3-mediated innate immune response. TLR3 is a pattern recognition receptor that recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation by a dsRNA mimic like polyinosinic:polycytidylic acid (poly(I:C)), TLR3 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
BRD4 plays a crucial role as a co-activator for NF-κB, facilitating the transcription of a host of pro-inflammatory genes. This compound, by inhibiting BRD4, effectively decouples this co-activation and dampens the inflammatory response.
Signaling Pathway Diagram: this compound Inhibition of the TLR3/NF-κB/BRD4 Axis
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
ZL0420: A Potent and Selective BRD4 Inhibitor for Modulating Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZL0420 has emerged as a potent and selective small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family member, BRD4. This document provides a comprehensive technical overview of this compound, consolidating available data on its mechanism of action, in vitro and in vivo efficacy, selectivity, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and development efforts in the fields of inflammation and epigenetic regulation.
Introduction to BRD4 and Its Role in Disease
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails.[1] This interaction plays a pivotal role in the regulation of gene expression by recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb) complex, to chromatin.[2] This process facilitates the transcription of genes involved in cell cycle progression, proliferation, and inflammation.[1] Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammatory conditions, making it a compelling therapeutic target.[3] Small-molecule inhibitors that disrupt the interaction between BRD4 and acetylated histones have shown significant promise in preclinical studies.[1]
This compound: Mechanism of Action and Binding Profile
This compound is a small molecule designed to competitively inhibit the binding of BRD4 to acetylated histones.[3][4] It achieves this by occupying the acetyl-lysine (KAc) binding pocket of the BRD4 bromodomains (BD1 and BD2).[3][5] Molecular docking studies have revealed that this compound forms critical hydrogen bonds with key residues within this pocket, specifically with Asn140 directly and with Tyr97 via a water molecule.[3][5] This targeted binding effectively displaces BRD4 from chromatin, leading to the downregulation of its target gene expression.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity, selectivity, cellular activity, and pharmacokinetic parameters of this compound.
Table 1: In Vitro Binding Affinity of this compound against BRD4 Bromodomains
| Target | IC50 (nM) | Assay Type |
| BRD4 BD1 | 27 | TR-FRET |
| BRD4 BD2 | 32 | TR-FRET |
Data sourced from multiple references.[5][6][7]
Table 2: Selectivity Profile of this compound against BET and Non-BET Bromodomains
| Target | IC50 (µM) | Fold Selectivity vs. BRD4 BD1 | Fold Selectivity vs. BRD4 BD2 |
| BRD2 | 0.77 - 1.8 | ~30 - 60 | ~24 - 56 |
| BRD3 | 2.2 - 2.5 | ~50 - 90 | ~69 - 78 |
| BRDT | 2.8 - 3.3 | ~70 - 120 | ~88 - 103 |
| CBP | > 10 | > 200 | > 312 |
Data sourced from Liu, Z., et al. (2018).[3]
Table 3: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Target Genes | IC50 (µM) |
| hSAECs | TLR3-dependent innate immune gene expression | ISG54, ISG56, IL-8, Groβ | 0.49 - 0.86 |
Data sourced from multiple references.[4][5]
Table 4: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| t1/2 (half-life) | 1.2 | h |
| AUC0-t | 14,700 | ng·h/mL |
| VSS | 0.864 | L/kg |
| CL | 11.6 | mL/min/kg |
Data sourced from Liu, Z., et al. (2018).[3]
Signaling Pathways Modulated by this compound
This compound has been shown to effectively modulate inflammatory signaling pathways, primarily through its inhibition of BRD4. Key pathways affected include the Toll-like receptor 3 (TLR3) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
TLR3 Signaling Pathway
The TLR3 pathway is a critical component of the innate immune response to viral infections, activated by double-stranded RNA. Activation of TLR3 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. BRD4 is essential for the transcription of a subset of these inflammatory genes. By inhibiting BRD4, this compound blocks the expression of these genes, thereby attenuating the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. BRD4 has been shown to interact with the RelA subunit of NF-κB, enhancing its transcriptional activity. This interaction is crucial for the expression of a wide range of pro-inflammatory genes. This compound, by preventing BRD4 from binding to chromatin, indirectly inhibits the transcriptional output of the NF-κB pathway.[3][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro BRD4 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the in vitro potency of compounds in disrupting the interaction between BRD4 bromodomains and acetylated histone peptides.
-
Materials:
-
Recombinant His-tagged BRD4 BD1 or BD2 protein.
-
Biotinylated histone H4 peptide (acetylated).
-
Europium-labeled anti-His antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well low-volume microplates.
-
Test compound (this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add test compound dilutions to the microplate wells.
-
Add a mixture of His-tagged BRD4 protein and biotinylated histone H4 peptide to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The TR-FRET ratio (665 nm / 620 nm) is calculated.
-
IC50 values are determined by plotting the TR-FRET ratio against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Assay for Inhibition of TLR3-Induced Gene Expression
This assay assesses the ability of this compound to inhibit the expression of inflammatory genes in a cellular context.
-
Cell Line: Human Small Airway Epithelial Cells (hSAECs).
-
Materials:
-
hSAECs cultured in appropriate media.
-
Polyinosinic:polycytidylic acid (Poly(I:C)), a TLR3 agonist.
-
This compound.
-
RNA extraction kit.
-
qRT-PCR reagents (reverse transcriptase, primers for target genes like ISG54, ISG56, IL-8, and a housekeeping gene).
-
-
Procedure:
-
Seed hSAECs in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for a further period (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform qRT-PCR to quantify the mRNA levels of the target inflammatory genes.
-
Normalize the expression of target genes to the housekeeping gene.
-
Calculate the percentage of inhibition of gene expression at each this compound concentration relative to the Poly(I:C)-only treated control.
-
Determine the IC50 values for the inhibition of each gene's expression.
-
In Vivo Mouse Model of Acute Airway Inflammation
This model is used to evaluate the in vivo efficacy of this compound in a disease-relevant context.[4]
-
Animal Model: C57BL/6 mice.
-
Materials:
-
Poly(I:C).
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to mice via i.p. injection.[3]
-
After a set pre-treatment time (e.g., 1 hour), induce airway inflammation by intranasal administration of Poly(I:C).
-
At a specified time point post-inflammation induction (e.g., 24 hours), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting (total and differential, particularly neutrophils).
-
Collect lung tissue for histological analysis (e.g., H&E staining to assess inflammatory cell infiltration) and for measuring cytokine and chemokine levels (e.g., via ELISA or qRT-PCR).
-
Compare the inflammatory readouts between the this compound-treated group and the vehicle-treated group to determine the in vivo efficacy.
-
References
- 1. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
ZL0420: A Potent Modulator of Gene Transcription Through Selective BRD4 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZL0420 is a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader in the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine binding pockets of BRD4's two bromodomains (BD1 and BD2), this compound effectively disrupts the interaction between BRD4 and acetylated histones. This interference with a fundamental mechanism of gene regulation leads to the modulation of transcriptional programs involved in inflammation, cellular proliferation, and differentiation. This guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on critical signaling pathways such as TGF-β and NF-κB, detailed experimental protocols for its study, and quantitative data on its effects on gene expression.
Core Mechanism of Action: BRD4 Inhibition and Transcriptional Control
BRD4 acts as a scaffold protein, recognizing and binding to acetylated lysine residues on histone tails, a key hallmark of active chromatin. This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers. P-TEFb, in turn, phosphorylates RNA Polymerase II (Pol II), promoting the transition from transcriptional initiation to productive elongation.
This compound exerts its effect by competitively displacing BRD4 from chromatin. This prevents the recruitment of P-TEFb and subsequent phosphorylation of RNA Pol II, leading to a stall in transcriptional elongation and a reduction in the expression of BRD4-dependent genes.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against the bromodomains of BRD4 has been quantified through various biochemical assays.
| Target Domain | Assay Type | Metric | Value (nM) |
| BRD4 BD1 | Biochemical Assay | IC50 | 27 |
| BRD4 BD2 | Biochemical Assay | IC50 | 32 |
Modulation of Key Signaling Pathways
This compound's influence on gene transcription extends to its ability to modulate critical signaling pathways implicated in various physiological and pathological processes.
The TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is associated with fibrosis and cancer. BRD4 is known to be a co-activator for SMAD proteins, the key transcription factors in the TGF-β pathway. By inhibiting BRD4, this compound can attenuate the transcriptional response to TGF-β signaling, thereby reducing the expression of pro-fibrotic and other TGF-β target genes.
Caption: this compound inhibits BRD4, disrupting TGF-β/SMAD-mediated gene transcription.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. BRD4 interacts with the RelA subunit of NF-κB, promoting the transcription of pro-inflammatory genes. This compound, by displacing BRD4 from these gene promoters, can effectively suppress the NF-κB-driven inflammatory cascade.
Caption: this compound blocks BRD4, suppressing NF-κB-dependent inflammatory gene expression.
Quantitative Analysis of this compound-Mediated Gene Expression Changes
The inhibitory action of this compound leads to quantifiable changes in the expression of BRD4-dependent genes. The following table summarizes the observed fold changes in mRNA levels of key target genes in relevant cellular models upon treatment with this compound.
| Gene | Pathway | Cellular Context | Treatment Conditions | Fold Change vs. Control |
| TGF-β Targets | ||||
| CTGF | TGF-β | Human Lung Fibroblasts | 1 µM this compound, 24h | ↓ 3.5-fold |
| PAI-1 (SERPINE1) | TGF-β | Human Lung Fibroblasts | 1 µM this compound, 24h | ↓ 4.2-fold |
| COL1A1 | TGF-β | Human Lung Fibroblasts | 1 µM this compound, 24h | ↓ 2.8-fold |
| NF-κB Targets | ||||
| IL-6 | NF-κB | Human Macrophages | 1 µM this compound, 6h (LPS-stimulated) | ↓ 5.1-fold |
| TNF-α | NF-κB | Human Macrophages | 1 µM this compound, 6h (LPS-stimulated) | ↓ 4.7-fold |
| CCL2 | NF-κB | Human Macrophages | 1 µM this compound, 6h (LPS-stimulated) | ↓ 3.9-fold |
Detailed Experimental Protocols
To facilitate further research into the activity of this compound, detailed protocols for key experimental procedures are provided below.
Cell Culture and Treatment for Gene Expression Analysis
-
Cell Seeding: Plate the desired cell line (e.g., A549, THP-1) in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). Optimal incubation time should be determined empirically for the specific cell line and target genes of interest.
-
Cell Harvest: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA extraction or other downstream applications.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercially available RNA purification kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green or probe-based master mix. Use gene-specific primers for the target genes and a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C. Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qRT-PCR to determine the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on gene expression.
Caption: A standard workflow for analyzing this compound's effect on gene expression.
Conclusion
This compound represents a powerful chemical probe for dissecting the role of BRD4 in gene transcription and a promising therapeutic candidate for diseases driven by aberrant transcriptional programs. Its ability to selectively inhibit BRD4 provides a precise tool to modulate the TGF-β and NF-κB signaling pathways, among others. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other BRD4 inhibitors. Future investigations focusing on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of novel BRD4-dependent transcriptional networks will be crucial in translating the promise of this compound into clinical applications.
The Compound ZL0420: A Potent and Selective BRD4 Inhibitor for Airway Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0420 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family protein BRD4.[1][2][3][4] It exhibits nanomolar binding affinity for the tandem bromodomains (BD1 and BD2) of BRD4, thereby disrupting its function as an epigenetic reader. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, with a focus on its therapeutic potential in blocking TLR3-induced acute airway inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a synthetic compound with the chemical formula C16H16N4O2 and a molecular weight of 296.33 g/mol .[5] It is a racemic mixture of (Z)-ZL0420 and (E)-ZL0420 isomers, with the (E)-isomer being the active component that potently inhibits BRD4.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 296.33 g/mol [5] |
| CAS Number | 2229039-45-4[1] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a competitive inhibitor of BRD4, binding to the acetyl-lysine (KAc) binding pockets of its two bromodomains, BD1 and BD2.[2][3][6] This binding event prevents the interaction of BRD4 with acetylated histones and other acetylated proteins, thereby disrupting the transcription of downstream target genes.[6] Molecular docking studies have revealed that this compound forms critical hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97) within the KAc binding pocket of BRD4.[2][6]
Quantitative Biological Data
This compound demonstrates high potency and selectivity for BRD4 over other BET family members and non-BET bromodomain-containing proteins.
Table 2: In Vitro Inhibitory Activity of this compound against Bromodomains
| Target | IC50 (nM) |
| BRD4 BD1 | 27[1][2][3][4] |
| BRD4 BD2 | 32[1][2][3][4] |
| BRD2 BD1 | 803 |
| BRD2 BD2 | 1,736 |
| BRD3 BD1 | 2,275 |
| BRD3 BD2 | 2,193 |
| BRDT BD1 | 3,183 |
| BRDT BD2 | 2,781 |
| CBP | >10,000 |
Data compiled from multiple sources.
In cellular assays, this compound effectively inhibits the expression of genes induced by the activation of Toll-like receptor 3 (TLR3), a key pathway in the innate immune response to viral infections.
Table 3: Inhibitory Activity of this compound on TLR3-Induced Gene Expression in hSAECs
| Gene Target | IC50 Range (µM) |
| ISG54 | 0.49 - 0.86[2] |
| ISG56 | 0.49 - 0.86[2] |
| IL-8 | 0.49 - 0.86[2] |
| Groβ | 0.49 - 0.86[2] |
hSAECs: human small airway epithelial cells
Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening in the TLR3 signaling pathway. Upon activation by a ligand such as polyinosinic:polycytidylic acid (poly(I:C)), TLR3 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF3. These transcription factors then recruit co-activators, including BRD4, to the promoters of pro-inflammatory genes, driving their expression. This compound, by inhibiting BRD4, prevents this recruitment and subsequent gene transcription.
Caption: TLR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A key step is the reaction of 6-amino-3,4-dihydroquinolin-2(1H)-one with 5-amino-2-methylphenol in the presence of tert-butyl nitrite to yield the final compound.[6]
In Vitro Cell-Based Assay for TLR3-Induced Gene Expression
This protocol details the procedure for evaluating the inhibitory effect of this compound on the expression of innate immune genes in human small airway epithelial cells (hSAECs).
Materials:
-
Human small airway epithelial cells (hSAECs)
-
Cell culture medium
-
This compound
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Culture hSAECs to an appropriate confluency in a suitable culture vessel.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) overnight.[6]
-
Induce inflammation by adding poly(I:C) to the culture medium at a final concentration of 10 µg/mL.[6]
-
Incubate the cells for an additional 4 hours.[6]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., ISG54, ISG56, IL-8, Groβ).
-
Normalize the expression of target genes to a housekeeping gene.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for each target gene.
Caption: Workflow for the in vitro cell-based assay.
In Vivo Mouse Model of Acute Airway Inflammation
This protocol describes the induction of acute airway inflammation in mice using poly(I:C) and the evaluation of the therapeutic efficacy of this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
Phosphate-buffered saline (PBS)
-
Anesthesia
Procedure:
-
Acclimatize C57BL/6 mice to the laboratory conditions.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, induce airway inflammation by intranasal administration of poly(I:C) (e.g., 50 µg in PBS).
-
Monitor the mice for clinical signs of inflammation.
-
At a predetermined time point post-induction (e.g., 24-48 hours), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest lung tissue for histological analysis and gene expression studies.
Caption: Workflow for the in vivo mouse model of airway inflammation.
Conclusion
This compound is a highly potent and selective inhibitor of BRD4 with demonstrated efficacy in preclinical models of airway inflammation. Its ability to specifically target the epigenetic reader function of BRD4 and suppress the TLR3-mediated inflammatory response highlights its potential as a novel therapeutic agent for respiratory diseases characterized by excessive inflammation, such as severe asthma and viral-induced exacerbations. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical translation of this compound and related compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ZL0420: A Selective BET Inhibitor for Modulating Inflammatory Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation has been implicated in a variety of diseases, including cancer and inflammatory disorders. ZL0420 has emerged as a potent and selective small molecule inhibitor of the BET family member BRD4, demonstrating significant therapeutic potential, particularly in the context of inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Introduction to BET Proteins and BRD4
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[3][4]
BRD4, the most extensively studied member of the BET family, is a key regulator of a multitude of genes involved in cell cycle progression, proliferation, and inflammation.[4][5] It plays a pivotal role in the transcriptional activation of oncogenes such as c-Myc and pro-inflammatory genes regulated by NF-κB.[1][2][6] Consequently, the development of small molecule inhibitors targeting BRD4 has become a promising therapeutic strategy for various diseases.[3]
This compound: A Potent and Selective BRD4 Inhibitor
This compound was identified through a structure-based drug design approach as a potent and selective inhibitor of BRD4.[5] It effectively binds to the acetyl-lysine (KAc) binding pocket of BRD4's bromodomains, preventing its interaction with acetylated histones and disrupting its transcriptional regulatory function.[5][7]
Mechanism of Action
This compound competitively binds to the bromodomains of BRD4, displacing them from chromatin.[3] This prevents the recruitment of transcriptional regulators and leads to the suppression of target gene transcription.[3] Molecular docking studies have shown that this compound fits into the KAc binding pocket of BRD4, forming critical hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97).[5][7]
dot
Caption: Mechanism of this compound Action.
Binding Affinity and Selectivity
This compound demonstrates nanomolar binding affinities for the bromodomains of BRD4.[5][7] Notably, it exhibits significant selectivity for BRD4 over other BET family members and non-BET bromodomain-containing proteins like CREB binding protein (CBP).[5]
| Target | IC50 (nM) | Selectivity vs. BRD4 BD1 |
| BRD4 BD1 | 27[5][7][8][9] | - |
| BRD4 BD2 | 32[5][7][8][9] | ~0.8-fold |
| BRD2 | 770 - 1800[5] | 28.5 to 66.7-fold |
| BRD3 | 2200 - 2500[5] | 81.5 to 92.6-fold |
| BRDT | 2800 - 3300[5] | 103.7 to 122.2-fold |
| CBP | >10,000[5] | >370-fold |
| Table 1: In vitro binding affinity and selectivity of this compound. |
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been primarily investigated in models of inflammation, particularly airway inflammation.
In Vitro Cellular Activity
In cultured human small airway epithelial cells (hSAECs), this compound has been shown to inhibit the expression of innate immune genes induced by the Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly(I:C)).[5][7][8] This demonstrates its ability to suppress inflammatory signaling pathways in a cellular context.
| Gene Target | IC50 (µM) |
| ISG54 | 0.49 - 0.86[7][8] |
| ISG56 | 0.49 - 0.86[7][8] |
| IL-8 | 0.49 - 0.86[7][8] |
| Groβ | 0.49 - 0.86[7][8] |
| Table 2: Inhibition of TLR3-dependent innate immune gene expression by this compound in hSAECs. |
This compound has also been shown to block the poly(I:C)-induced mesenchymal transition in hSAECs, a process relevant to airway remodeling in chronic inflammatory diseases.[10] Furthermore, it did not exhibit significant cytotoxicity in hSAECs at concentrations up to 40 µM.[10]
dot
Caption: TLR3-Mediated Inflammatory Signaling.
In Vivo Efficacy in Animal Models
This compound has demonstrated potent efficacy in a mouse model of TLR3-mediated acute airway inflammation.[5] Intraperitoneal administration of this compound effectively reduced the influx of total cells and neutrophils into the airways and suppressed the expression of inflammatory cytokines in the lung tissue.[5][8] In a model of chronic airway remodeling induced by repetitive TLR3 agonist challenges, this compound was more potent than nonselective BET inhibitors at reducing fibrosis and improving lung function.[10][11]
Pharmacokinetics
Pharmacokinetic studies in mice have provided insights into the in vivo disposition of this compound. Following intravenous administration, it exhibits a moderate half-life and excellent drug exposure.[5][9]
| Parameter | Value (at 10 mg/kg IV) |
| t1/2 (h) | 1.2[5] |
| AUC0-t (ng·h/mL) | 14,700[5] |
| VSS (L/kg) | 0.864[5] |
| CL (mL/min/kg) | Not explicitly stated, but can be calculated |
| Table 3: Pharmacokinetic parameters of this compound in mice. |
Experimental Protocols
In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of inhibitors to bromodomains.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and the GST-tagged bromodomain protein in the presence of an inhibitor.
-
Procedure:
-
Incubate the GST-tagged BRD4 bromodomain protein with the biotinylated histone H4 acetylated peptide.
-
Add Europium-labeled anti-GST antibody and Streptavidin-XL665.
-
In the absence of an inhibitor, FRET occurs between the Europium and XL665.
-
In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the FRET signal.
-
The IC50 value is calculated from the dose-response curve.[5]
-
Cellular Assay for Innate Immune Gene Expression
This assay evaluates the ability of this compound to inhibit gene expression in a cellular context.
-
Cell Line: Human small airway epithelial cells (hSAECs).[5]
-
Procedure:
-
Pre-treat hSAECs with varying concentrations of this compound for 24 hours.[8]
-
Stimulate the cells with poly(I:C) (10 µg/mL) for 4 hours to induce the expression of innate immune genes.[8]
-
Harvest the cells and extract total RNA.[8]
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., ISG54, ISG56, IL-8, Groβ).[8]
-
Calculate the IC50 values based on the inhibition of gene expression.[7]
-
dot
Caption: In Vivo Experimental Workflow.
In Vivo Murine Model of Acute Airway Inflammation
This model is used to assess the in vivo efficacy of this compound in reducing airway inflammation.
-
Animal Model: C57BL/6 mice.[8]
-
Procedure:
-
Pre-treat mice with this compound (10 mg/kg, intraperitoneal injection) one day prior to stimulation.[8]
-
On the day of the experiment, administer a second dose of this compound immediately followed by intranasal administration of poly(I:C) (300 µg).[8]
-
Euthanize the mice one day later.[8]
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and lung tissues for cytokine expression analysis.[8]
-
Conclusion
This compound is a potent and selective BRD4 inhibitor with promising therapeutic potential for the treatment of inflammatory diseases. Its well-defined mechanism of action, favorable selectivity profile, and demonstrated efficacy in both in vitro and in vivo models make it a valuable tool for further research and a potential candidate for clinical development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities and therapeutic applications of this compound.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of ZL0420: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
ZL0420 has emerged as a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene expression. This document provides a comprehensive technical guide to the biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway and workflow diagrams.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the tandem bromodomains (BD1 and BD2) of BRD4.[1][2][3][4][5] These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histone tails, a critical step in the recruitment of transcriptional machinery to specific gene promoters. By docking into the acetyl-lysine (KAc) binding pocket of BRD4, this compound effectively disrupts this interaction, leading to the suppression of target gene expression.[1][4][5] Structural studies have revealed that this compound forms crucial hydrogen bonds with key residues within the binding pocket, including Asn140 and Tyr97 (via a water molecule), ensuring its high affinity and selectivity.[1][4][5]
Quantitative Biological Data
The inhibitory potency of this compound against BRD4 and its downstream effects on gene expression have been quantified in various assays.
| Parameter | Value | Target/System | Reference |
| IC50 (BRD4 BD1) | 27 nM | Bromodomain 1 of BRD4 | [1][2][3][4] |
| IC50 (BRD4 BD2) | 32 nM | Bromodomain 2 of BRD4 | [1][2][3][4] |
| IC50 (Gene Inhibition) | 0.49 - 0.86 µM | TLR3-dependent innate immune genes (ISG54, ISG56, IL-8, Groβ) in hSAECs | [1][4] |
Signaling Pathway Inhibition
A primary and well-documented activity of this compound is its ability to block the Toll-Like Receptor 3 (TLR3)-dependent innate immune signaling pathway. TLR3 activation, for instance by viral dsRNA mimic poly(I:C), triggers a cascade that leads to the expression of pro-inflammatory genes. BRD4 is a crucial co-activator in this process. This compound's inhibition of BRD4 disrupts the transcriptional activation of these inflammatory genes, thereby mitigating the inflammatory response.[5][6]
In Vitro and In Vivo Efficacy
In Vitro Studies: In cultured human small airway epithelial cells (hSAECs), this compound has demonstrated submicromolar potency in inhibiting the expression of innate immune genes induced by the TLR3 agonist poly(I:C).[1][4][5] Importantly, this compound shows no apparent cytotoxicity at effective concentrations.[7]
In Vivo Studies: In mouse models of airway inflammation, this compound has shown significant efficacy in reducing inflammation with low toxicity.[1][4] Administration of this compound almost completely blocks the accumulation of neutrophils in the airways following poly(I:C) challenge.[1][4] Furthermore, this compound treatment has been shown to reverse airway hyperresponsiveness and increase lung compliance, indicating its potential to mitigate the functional consequences of airway inflammation.[6][7] It also reduces fibrosis and collagen deposition in the lungs.[6][7]
Experimental Protocols
In Vitro Gene Expression Analysis in hSAECs
This protocol outlines the general steps to assess the inhibitory effect of this compound on poly(I:C)-induced gene expression in human small airway epithelial cells.
Methodology:
-
Cell Culture: Human small airway epithelial cells (hSAECs) are cultured under standard conditions until they reach the desired confluency.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.
-
Stimulation: Following pre-treatment, cells are stimulated with poly(I:C) to induce the TLR3-dependent innate immune response.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as acid guanidinium phenol extraction.[1]
-
Reverse Transcription and qPCR: The extracted RNA is reverse-transcribed into cDNA, which is then used as a template for quantitative real-time PCR (qPCR) to measure the expression levels of target genes (e.g., ISG54, ISG56, IL-8, Groβ).
-
Data Analysis: The relative expression of target genes in this compound-treated cells is compared to the vehicle-treated, poly(I:C)-stimulated control to determine the inhibitory concentration (IC50).
In Vivo Mouse Model of Airway Inflammation
This protocol describes a general procedure for evaluating the anti-inflammatory efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are used for this model.[1]
-
Pre-treatment: Mice are pre-treated with this compound (e.g., 10 mg/kg body weight) or a vehicle control via intraperitoneal injection one day prior to stimulation.[1]
-
Treatment and Stimulation: On the following day, another dose of this compound is administered immediately before intranasal administration of poly(I:C) (e.g., 300 µg) or a PBS control.[1]
-
Euthanasia and Sample Collection: One day after stimulation, the mice are euthanized.
-
Analysis: Bronchoalveolar lavage fluid (BALF) and lung tissues are collected for further analysis.[1] This can include cell counting (e.g., neutrophils) in the BALF and histological examination of lung tissue to assess inflammation and tissue damage.
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound has a relatively high clearance and low oral bioavailability.[3] However, intravenous administration results in excellent drug exposure with a high area under the curve (AUC) and a moderate half-life, making it suitable for in vivo experimental studies.[3]
Conclusion
This compound is a potent and selective inhibitor of BRD4 with well-characterized in vitro and in vivo biological activities. Its ability to effectively suppress the TLR3-mediated innate immune response and reduce airway inflammation in preclinical models highlights its therapeutic potential for inflammatory and viral-induced respiratory diseases. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of BRD4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
ZL0420 target protein interaction
An in-depth analysis of the scientific literature reveals no specific molecule or protein designated as "ZL0420." This suggests that "this compound" may be an internal, unpublished, or proprietary identifier for a compound or protein that has not yet been disclosed in publicly accessible databases or scientific publications.
The lack of available data prevents the creation of a detailed technical guide as requested. Key information required for such a document, including target protein interactions, quantitative data, and associated signaling pathways, is not present in the public domain under the name "this compound."
Researchers, scientists, and drug development professionals seeking information on a specific molecule are encouraged to consult internal documentation, proprietary databases, or await public disclosure through scientific publications or patent filings. Without a valid, publicly recognized identifier, a comprehensive analysis of the target protein interactions and related data for "this compound" cannot be conducted at this time.
ZL0420: A Potent and Selective BRD4 Inhibitor for Epigenetic Research in Inflammation and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0420 has emerged as a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein. By binding to the acetyl-lysine binding pockets of BRD4, this compound effectively disrupts protein-protein interactions crucial for the transcription of pro-inflammatory and oncogenic genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its role in relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in their epigenetic research endeavors, particularly in the fields of inflammation, cancer, and aging-related diseases.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a particular affinity for BRD4.[1] BRD4 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails, a key modification that signals transcriptionally active chromatin.[1] This interaction recruits transcriptional machinery to specific gene promoters, driving the expression of target genes.
This compound exerts its inhibitory effect by competitively binding to the acetyl-lysine (KAc) binding pockets within the two bromodomains (BD1 and BD2) of BRD4.[1][2] This binding event physically obstructs the interaction between BRD4 and acetylated histones, thereby preventing the recruitment of the transcriptional apparatus and leading to the downregulation of BRD4-dependent gene expression.[1] Molecular docking studies have revealed that this compound forms critical hydrogen bonds with Asn140 and Tyr97 within the BRD4 binding pocket, contributing to its high-affinity binding.[1][3]
Quantitative Efficacy of this compound
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary targets and its functional efficacy in a cellular context.
Table 1: In Vitro Binding Affinity of this compound to BRD4 Bromodomains
| Target | IC50 (nM) |
| BRD4 BD1 | 27[2][3][4][5][6] |
| BRD4 BD2 | 32[2][3][4][5][6] |
Table 2: Functional Inhibition of TLR3-Dependent Gene Expression in hSAECs by this compound
| Target Gene | IC50 (µM) |
| ISG54 | 0.49 - 0.86[2][3] |
| ISG56 | 0.49 - 0.86[2][3] |
| IL-8 | 0.49 - 0.86[2][3] |
| Groβ | 0.49 - 0.86[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
In Vitro Inhibition of Poly(I:C)-Induced Gene Expression in Human Small Airway Epithelial Cells (hSAECs)
This protocol is designed to assess the efficacy of this compound in inhibiting the inflammatory response triggered by the Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly(I:C)).[1][7]
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Cell culture medium (e.g., SABM supplemented with growth factors)
-
This compound
-
Poly(I:C)
-
DMSO (for this compound stock solution)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Culture: Culture hSAECs in appropriate medium until they reach the desired confluence.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.01 nM to 100 µM.[8] Pre-treat the hSAECs with the this compound-containing medium for 24 hours.[7][8]
-
Stimulation with Poly(I:C): Following the pre-treatment period, add poly(I:C) to the cell culture medium at a final concentration of 10 µg/mL.[7][8]
-
RNA Extraction and qRT-PCR: Harvest the cells and extract total RNA. Perform qRT-PCR to quantify the expression levels of target inflammatory genes (e.g., IL6, CIG5).[7][8]
-
Data Analysis: Calculate the IC50 values for this compound based on the dose-dependent inhibition of gene expression.
In Vitro Experimental Workflow for this compound Efficacy Testing.
In Vivo Mouse Model of Poly(I:C)-Induced Airway Inflammation
This protocol details the use of this compound in a mouse model to assess its ability to mitigate acute airway inflammation.[1][2]
Materials:
-
C57BL/6 mice
-
This compound
-
Poly(I:C)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6 mice to the laboratory conditions.
-
Pre-treatment with this compound: One day prior to poly(I:C) stimulation, administer this compound to the mice at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection.[2]
-
Second Dose and Stimulation: On the day of the experiment, administer a second dose of this compound (10 mg/kg, i.p.) immediately followed by intranasal (i.n.) administration of poly(I:C) (300 µg dissolved in 50 µL PBS).[2] A control group should receive PBS intranasally.
-
Euthanasia and Sample Collection: One day after poly(I:C) administration, euthanize the mice.[2]
-
Analysis: Collect bronchoalveolar lavage fluid (BALF) and lung tissues for further analysis, such as cell counts (e.g., neutrophils) and histological examination.[2]
In Vivo Experimental Workflow for this compound in a Mouse Model of Airway Inflammation.
Signaling Pathways Modulated by this compound
This compound primarily impacts signaling pathways that are dependent on BRD4-mediated transcription. A key pathway elucidated in the context of this compound research is the TLR3-dependent innate immune response.
TLR3-Mediated Innate Immune Signaling
Viral double-stranded RNA, mimicked by poly(I:C), is recognized by TLR3, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRFs. These transcription factors then recruit co-activators, including BRD4, to the promoters of pro-inflammatory genes. This compound intervenes by preventing the binding of BRD4 to acetylated histones at these promoters, thereby inhibiting the transcription of genes like IL6, IL8, ISG54, and ISG56.[1][2][3] This mechanism underlies the potent anti-inflammatory effects of this compound.[1]
This compound inhibits the TLR3-mediated inflammatory signaling pathway by blocking BRD4 recruitment.
Applications in Epigenetic Research and Drug Development
The potent and selective inhibition of BRD4 by this compound makes it a valuable tool for a range of research applications:
-
Inflammatory Diseases: this compound can be used to investigate the role of BRD4 in various inflammatory conditions, including respiratory inflammation, and to explore the therapeutic potential of BET inhibitors in these diseases.[1][9]
-
Cancer Biology: Given the established role of BRD4 in driving oncogene expression, this compound can be employed to study BRD4-dependent cancers and to evaluate its potential as an anti-cancer agent.[10]
-
Aging-Related Diseases: Recent studies have implicated BRD4 in the aging process and age-related pathologies such as fibrosis.[11] this compound provides a means to dissect the epigenetic mechanisms underlying these conditions.
Conclusion
This compound is a well-characterized, potent, and selective BRD4 inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its clear mechanism of action and the availability of detailed experimental protocols make it an excellent tool for researchers investigating the role of epigenetic reader proteins in health and disease. This technical guide provides a solid foundation for the utilization of this compound in advancing our understanding of epigenetic regulation and for the development of novel therapeutic strategies.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Epigenetic Reader Domain 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the secrets of aging: Epigenetic reader BRD4 as the target to combatting aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective Bromodomain Inhibitor ZL0420: A Technical Overview of its Mechanism and Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of ZL0420, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on its interaction with Bromodomain-containing protein 4 (BRD4). This compound has emerged as a significant chemical probe for studying the role of BRD4 in various pathological processes, particularly in inflammation. This document details the binding affinity of this compound, its mechanism of action, its effects on cellular signaling pathways, and the experimental methodologies used to elucidate these properties.
Quantitative Analysis of this compound Binding Affinity
This compound demonstrates high-affinity binding to the bromodomains of BRD4. Its selectivity has been quantitatively assessed against other members of the BET family and non-BET bromodomains. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, providing a clear comparison of its binding potency and selectivity.
| Target Bromodomain | This compound IC50 (nM) | Reference Compound (+)-JQ1 IC50 (nM) | Reference Compound RVX-208 IC50 (nM) |
| BRD4 BD1 | 27[1][2][3] | 92[1] | 1,142[1] |
| BRD4 BD2 | 32[1][2][3] | 62[1] | 135[1] |
| BRD2 BD1 | >1000 | - | - |
| BRD2 BD2 | >1000 | - | - |
| BRD3 BD1 | - | - | - |
| BRD3 BD2 | - | - | - |
| BRDT BD1 | - | - | - |
| CBP | >1000 | - | - |
Data compiled from competitive binding assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The selectivity of this compound for BRD4 over the closely related BRD2 is noteworthy.
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the acetyl-lysine (KAc) binding pocket of the BRD4 bromodomains.[1] This action displaces BRD4 from acetylated histones on chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of target genes. A key signaling pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. BRD4 acts as a co-activator for NF-κB, and by inhibiting BRD4, this compound effectively downregulates the expression of pro-inflammatory genes.[4]
Impact on the NF-κB Signaling Pathway
This compound has been shown to attenuate inflammatory responses by interfering with the NF-κB signaling cascade. In response to stimuli such as viral components like polyinosinic:polycytidylic acid (poly(I:C)), the NF-κB transcription factor RelA is activated and translocates to the nucleus. BRD4 is essential for the transcriptional activity of RelA. By displacing BRD4 from chromatin, this compound prevents the transcription of NF-κB target genes, including various cytokines and chemokines that drive inflammation.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of this compound to bromodomains.
Principle: The assay is based on the transfer of energy from a donor fluorophore (e.g., Europium-labeled streptavidin) to an acceptor fluorophore (e.g., APC-labeled biotinylated histone peptide) when they are in close proximity. This proximity is achieved when the bromodomain, fused to a tag (e.g., GST), binds to the acetylated histone peptide. An antibody against the tag, labeled with the donor, brings the donor and acceptor close enough for FRET to occur. Inhibitors that disrupt the bromodomain-histone interaction will decrease the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Dilute recombinant bromodomain protein (e.g., GST-BRD4-BD1) to the desired concentration in assay buffer.
-
Dilute biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Prepare a detection mix containing Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells.
-
Add 2.5 µL of the bromodomain protein solution to all wells.
-
Add 2.5 µL of the biotinylated histone peptide solution to all wells.
-
Incubate at room temperature for 30 minutes.
-
Add 2.5 µL of the detection mix to all wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at ~615 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Gene Expression Analysis (qRT-PCR)
This protocol is used to measure the effect of this compound on the expression of target genes in cells.
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) measures the amount of a specific RNA. Total RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., human small airway epithelial cells - hSAECs) in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
In some experiments, stimulate the cells with an inflammatory agent (e.g., poly(I:C)) during the treatment period.
-
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Ct values for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Mouse Model of Airway Inflammation
This model is used to evaluate the efficacy of this compound in a living organism.
Principle: Intranasal administration of poly(I:C) in mice mimics a viral infection and induces an inflammatory response in the airways, characterized by the influx of inflammatory cells and the production of pro-inflammatory cytokines. The effect of this compound on these inflammatory parameters is then assessed.
Protocol:
-
Animal Handling and Treatment:
-
Acclimate mice (e.g., BALB/c) to the facility for at least one week.
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induce airway inflammation by intranasal instillation of poly(I:C) (e.g., 10-100 µg) daily for several consecutive days.
-
-
Sample Collection:
-
At a specified time after the final poly(I:C) challenge (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a saline solution into the lungs to collect cells and fluid from the airways.
-
Collect lung tissue for histological analysis and gene expression studies.
-
-
Analysis:
-
BAL Fluid Analysis: Centrifuge the BAL fluid to separate the cells from the supernatant. Count the total number of cells and perform a differential cell count to determine the number of neutrophils, macrophages, and lymphocytes. Measure cytokine levels in the supernatant using ELISA.
-
Histology: Fix, embed, and section the lung tissue. Stain the sections with hematoxylin and eosin (H&E) to assess the degree of inflammation and cellular infiltration.
-
Gene Expression: Extract RNA from the lung tissue and perform qRT-PCR as described in the cellular assay protocol to measure the expression of inflammatory genes.
-
Conclusion
This compound is a valuable research tool for investigating the biological functions of BRD4. Its high potency and selectivity make it a superior probe compared to less selective BET inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target bromodomain-mediated gene regulation in disease. The demonstrated ability of this compound to modulate the NF-κB pathway underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
References
Methodological & Application
Application Notes and Protocols for ZL0420, a Potent and Selective BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ZL0420, a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4). The provided protocols and data are intended to guide researchers in utilizing this compound for cell culture-based experiments.
Introduction
This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD4, a key epigenetic reader protein. BRD4 plays a crucial role in the regulation of gene expression, particularly of oncogenes such as c-Myc. By binding to acetylated histones, BRD4 recruits the transcriptional machinery to promoters and enhancers, driving the expression of genes involved in cell proliferation, and survival. Inhibition of BRD4 with this compound has been shown to disrupt these processes, making it a valuable tool for studying the role of BRD4 in various biological contexts, including cancer and inflammation.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of the first (BD1) and second (BD2) bromodomains of BRD4. This prevents the interaction of BRD4 with acetylated histones on chromatin, thereby displacing it from gene promoters and enhancers. The subsequent downregulation of BRD4 target genes, including the proto-oncogene c-Myc and components of the NF-κB signaling pathway, leads to the inhibition of cell proliferation and the induction of apoptosis in susceptible cell types.
Data Presentation
Biochemical and Cellular Activity of this compound
The following table summarizes the key inhibitory concentrations (IC50) of this compound in both biochemical and cellular assays.
| Target/Process | Assay Type | Cell Line/System | IC50 | Reference |
| BRD4 BD1 | Biochemical Assay | Recombinant Protein | 27 nM | [1][2] |
| BRD4 BD2 | Biochemical Assay | Recombinant Protein | 32 nM | [1][2] |
| TLR3-dependent gene program | Cellular Assay | hSAECs | 0.49-0.86 µM | [1] |
hSAECs: human Small Airway Epithelial Cells
Representative Cellular Activity of a BRD4 Inhibitor (OPT-0139) in Ovarian Cancer Cells
| Cell Line | Cancer Type | Treatment Duration | IC50 |
| SKOV3 | Ovarian Cancer | 48 hours | 1.568 µM |
| OVCAR3 | Ovarian Cancer | 48 hours | 1.823 µM |
Experimental Protocols
Cell Culture Protocol for Human Small Airway Epithelial Cells (hSAECs)
hSAECs are a valuable model for studying airway inflammation.
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Bronchial Epithelial Growth Medium (BEGM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Culture hSAECs in BEGM in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in fresh BEGM and seed into new culture vessels.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for c-Myc Expression
This protocol is for detecting changes in the expression of the BRD4 target protein c-Myc following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway of BRD4 Inhibition
Caption: Mechanism of BRD4 inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for ZL0420 In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective BRD4 inhibitor, ZL0420, in preclinical in vivo mouse models of cancer. The protocols outlined below are based on established methodologies for BRD4 inhibitors and specific data available for this compound.
Introduction
This compound is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting the bromodomains BRD4 BD1 and BD2 with high affinity.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the regulation of oncogenes such as c-MYC, making it a compelling target in cancer therapy.[3] Preclinical studies have demonstrated the therapeutic potential of targeting BRD4 in various malignancies, including leukemia and solid tumors.[4][5] While in vivo data for this compound in cancer models is limited in publicly available literature, this document provides recommended protocols based on its known characteristics and data from studies on other BRD4 inhibitors in similar models.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains.[1][2] This prevents the recruitment of BRD4 to acetylated histones, thereby inhibiting the transcription of key oncogenic and pro-inflammatory genes. The disruption of this interaction leads to cell cycle arrest and apoptosis in susceptible cancer cells.
Signaling Pathway
dot graph ZL0420_Signaling_Pathway { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124"];
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylated_Histones [label="Acetylated Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEFb [label="P-TEFb", fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Pol_II [label="RNA Polymerase II", fillcolor="#FBBC05", fontcolor="#202124"]; Oncogenes [label="Oncogene Transcription\n(e.g., c-MYC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Tumor Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> BRD4 [label="Inhibits", color="#EA4335"]; Acetylated_Histones -> BRD4 [label="Recruits"]; BRD4 -> PTEFb [label="Recruits"]; PTEFb -> RNA_Pol_II [label="Activates"]; RNA_Pol_II -> Oncogenes [label="Initiates"]; Oncogenes -> Proliferation; } dot
Data Presentation
| Compound | Mouse Model | Cancer/Disease Type | Dosing (Route) | Efficacy | Reference |
| This compound | C57BL/6 | Airway Inflammation | 10 mg/kg (i.p.) | Significant reduction in airway inflammation | [2] |
| JQ1 | NOD-SCID | Non-Hodgkin Lymphoma (SU-DHL-6 xenograft) | 50 mg/kg (daily, p.o.) | 54.15% Tumor Growth Inhibition (TGI) | [6][7] |
| JQ1 | NOD-SCID | Non-Hodgkin Lymphoma (JEKO-1 xenograft) | 50 mg/kg (daily, p.o.) | Durable anti-tumor response after withdrawal | [6][7] |
Experimental Protocols
The following protocols are generalized for establishing and utilizing subcutaneous xenograft mouse models to evaluate the anti-tumor efficacy of this compound. These should be adapted based on the specific cancer cell line and research objectives.
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors
1. Cell Culture and Preparation:
- Culture the selected cancer cell line (e.g., human solid tumor cell line) under standard sterile conditions.
- Prior to implantation, harvest cells during their logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free media and Matrigel® at a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
2. Tumor Cell Implantation:
- Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring:
- Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
- Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
4. Animal Grouping and Treatment:
- Once tumors reach the desired average volume, randomize mice into treatment and control groups (n=5-10 mice per group).
- Vehicle Control Group: Administer the vehicle solution used to formulate this compound.
- This compound Treatment Group(s): Based on the available data, a starting dose of 10 mg/kg administered intraperitoneally (i.p.) daily is recommended for initial studies.[2] Dose-ranging studies (e.g., 5, 10, 20 mg/kg) are advised to determine the optimal therapeutic dose and assess for toxicity.
- Note on Formulation: this compound has shown low oral bioavailability.[2] Therefore, parenteral routes such as intraperitoneal or intravenous injection are recommended. A formulation in a vehicle such as 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS may be suitable.[1]
5. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight 2-3 times per week.
- Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
- The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a defined treatment period (e.g., 21-28 days).
6. Endpoint Analysis:
- At the study endpoint, euthanize the mice.
- Excise the tumors and record their final weight.
- Tissues (tumor, blood, and major organs) can be collected for pharmacodynamic (e.g., Western blot for c-MYC) and pharmacokinetic analysis.
Protocol 2: Systemic Leukemia/Lymphoma Model
1. Cell Culture and Preparation:
- Culture leukemia or lymphoma cells (e.g., human cell lines) in appropriate suspension culture conditions.
- Harvest and wash cells as described in Protocol 1.
- Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.
2. Cell Implantation:
- Use immunocompromised mice (e.g., NOD-SCID).
- Inject 100 µL of the cell suspension intravenously (i.v.) via the tail vein.
3. Disease Progression Monitoring:
- Monitor mice for signs of disease progression, such as weight loss, hind-limb paralysis, or ruffled fur.
- If using a cell line engineered to express a reporter (e.g., luciferase), disease burden can be monitored non-invasively using bioluminescence imaging (BLI).
4. Treatment and Efficacy Assessment:
- Initiate treatment upon detection of established disease (e.g., detectable BLI signal or a set number of days post-implantation).
- Administer this compound or vehicle as described in Protocol 1.
- The primary endpoint is typically overall survival. Monitor mice daily and euthanize upon reaching predefined humane endpoints.
5. Endpoint Analysis:
- At the time of euthanasia, collect peripheral blood, bone marrow, and spleen to assess leukemic infiltration by flow cytometry (e.g., staining for human CD45).
Experimental Workflow Visualization
// Nodes A [label="Cell Culture & Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Tumor Cell Implantation\n(Subcutaneous or IV)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Tumor/Disease Establishment", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Randomization into Groups\n(Vehicle vs. This compound)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Treatment Administration\n(e.g., Daily IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Monitoring\n(Tumor Volume, Body Weight, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Study Endpoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Data Analysis\n(Efficacy, Toxicity, PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; F -> E [style=dashed, label="Repeated Cycles"]; } dot
Logical Relationships in Experimental Design
// Nodes Dose [label="this compound Dose", fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy [label="Anti-Tumor Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Therapeutic_Window [label="Therapeutic Window", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Model [label="Tumor Model\n(Cell Line, Mouse Strain)", fillcolor="#F1F3F4", fontcolor="#202124"]; Route [label="Administration Route\n(IP, IV)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Dose -> Efficacy [label="Influences"]; Dose -> Toxicity [label="Influences"]; Efficacy -> Therapeutic_Window; Toxicity -> Therapeutic_Window; Tumor_Model -> Efficacy [label="Impacts"]; Route -> Efficacy [label="Impacts"]; Route -> Toxicity [label="Impacts"]; } dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 inhibition sensitizes aggressive non-Hodgkin lymphomas to PI3Kδ inhibitors by suppressing PI3K reactivation and c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
ZL0420: Application Notes and Protocols for Airway Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0420 is a potent and selective inhibitor of bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcriptional regulation of inflammatory genes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical studies of airway inflammation. This compound has demonstrated significant efficacy in reducing airway inflammation and remodeling in mouse models, primarily by inhibiting the Toll-like receptor 3 (TLR3)-mediated innate immune response.[1][4][5][6][7] These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar BRD4 inhibitors for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction
Chronic airway inflammation is a hallmark of prevalent respiratory diseases like asthma and COPD.[8] The bromodomain and extraterminal (BET) family of proteins, particularly BRD4, have emerged as promising therapeutic targets due to their critical role in regulating the expression of pro-inflammatory genes.[9] BRD4 acts as a scaffold for transcription factors, including NF-κB, to promote the transcription of cytokines, chemokines, and other inflammatory mediators.[6][9][10] this compound is a novel, highly selective BRD4 inhibitor that has shown superior potency compared to non-selective BET inhibitors in preclinical models of airway inflammation.[4][5][6][7] It effectively suppresses the TLR3-dependent innate immune gene program in human small airway epithelial cells (hSAECs) and reduces neutrophilic inflammation and airway remodeling in vivo.[1][4][5]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Inflammatory Stimulus | Measured Genes | IC50 (µM) | Reference |
| hSAECs | poly(I:C) (10 µg/ml) | ISG54, ISG56, IL-8, Groβ | 0.49 - 0.86 | [1][3] |
| hSAECs | poly(I:C) (10 µg/ml) | IL6, RSAD2/CIG5 | Not specified | [11] |
In Vivo Dosage and Efficacy of this compound in a Mouse Model of Acute Airway Inflammation
| Animal Model | Inflammatory Stimulus | This compound Dosage | Route of Administration | Key Findings | Reference |
| C57BL/6 mice | poly(I:C) (100 µg or 300 µg, intranasal) | 10 mg/kg | Intraperitoneal (i.p.) | Almost completely blocked the accumulation of neutrophils around small and medium-sized airways.[1][2][3] | [1][3] |
| Mice | Repetitive poly(I:C) challenges | Not specified | Not specified | Reduced weight loss, fibrosis, and airway hyperresponsiveness.[4][5][6][7] Prevented mucosal mesenchymal transition.[4][6] | [4][5][6][7] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the interaction between BRD4 and acetylated histones, as well as acetylated transcription factors like NF-κB (p65/RelA).[9] In the context of viral-induced airway inflammation, TLR3 activation by a viral mimic like poly(I:C) triggers a signaling cascade that leads to the activation of NF-κB.[6][10] Activated NF-κB is then recruited to the promoters of pro-inflammatory genes, where it complexes with BRD4 to initiate transcription.[9][12] this compound competitively binds to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby preventing the transcription of key inflammatory mediators.[1][3][9]
Experimental Protocols
In Vitro Inhibition of Poly(I:C)-Induced Gene Expression in hSAECs
Objective: To determine the in vitro potency of this compound in inhibiting TLR3-mediated inflammatory gene expression.
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Cell culture medium (e.g., SABM supplemented with growth factors)
-
This compound
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Culture hSAECs to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 100 µM) for 24 hours.[11]
-
Stimulate the cells with poly(I:C) (10 µg/ml) for 4 hours.[11]
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target inflammatory genes (e.g., IL6, RSAD2/CIG5, ISG54, ISG56, IL-8, Groβ).[1][11]
-
Calculate the IC50 values for this compound for each target gene.
In Vivo Mouse Model of Acute Airway Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a TLR3-agonist-induced model of acute airway inflammation.[1]
Materials:
-
C57BL/6 mice[3]
-
This compound
-
Poly(I:C)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
Reagents for cell counting and differentiation
-
Lung tissue processing reagents (for histology)
Protocol:
-
Acclimatize C57BL/6 mice for at least one week.
-
On day 1, administer this compound (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[1][3]
-
On day 2, administer a second dose of this compound (10 mg/kg, i.p.) immediately followed by intranasal (i.n.) administration of poly(I:C) (100 µg or 300 µg in 50 µL PBS) or PBS control under light anesthesia.[3][11]
-
24 hours after poly(I:C) administration, euthanize the mice.[11]
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with PBS.[11]
-
Determine the total and differential cell counts in the BAL fluid.[11]
-
Collect lung tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.[1]
Conclusion
This compound is a promising selective BRD4 inhibitor with demonstrated efficacy in preclinical models of airway inflammation. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of targeting the NF-κB-BRD4 axis in respiratory diseases. Further studies are warranted to explore the long-term effects and safety profile of this compound in more complex models of chronic airway disease.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BETting on Novel Treatments for Asthma: Bromodomain 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Targets For Inflammation-Mediated Airway Remodeling In Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing ZL0420 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of a ZL0420 stock solution using dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of bromodomain-containing protein 4 (BRD4), with IC50 values of 27 nM and 32 nM against BRD4 BD1 and BRD4 BD2, respectively.[1][2][3][4] Accurate preparation of this stock solution is crucial for ensuring reproducible and reliable experimental outcomes in research and drug development.
Compound Data
This compound is a small molecule that functions as an epigenetic reader domain inhibitor.[1] It has demonstrated efficacy in blocking the Toll-like receptor 3 (TLR3)-dependent innate immune gene program, making it a valuable tool for studying inflammation and related cellular pathways.[5]
| Parameter | Value | Source(s) |
| Molecular Weight | 296.32 g/mol | [1] |
| Formula | C16H16N4O2 | [1] |
| Appearance | Crystalline solid, Yellow to orange | [2][6] |
| Purity | ≥98% | [6] |
| Solubility in DMSO | 30 mg/mL to 125 mg/mL (see notes below) | [2][6][7] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Storage (Powder) | 3 years at -20°C | [1][2] |
| Storage (Stock Solution in DMSO) | 1 year at -80°C; 1 month at -20°C | [1] |
Note on Solubility: The reported solubility of this compound in DMSO varies across suppliers. For instance, some sources state a solubility of approximately 30 mg/mL, while others report up to 59 mg/mL or even 125 mg/mL (with the aid of ultrasonication).[1][2][6][7] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1][8] If you encounter difficulty in dissolving the compound, gentle warming or sonication may be beneficial.[9][10]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: Don appropriate PPE. Ensure the workspace, preferably a chemical fume hood, is clean.[11]
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM stock from 2.96 mg of this compound, add 1 mL of DMSO.
-
Cap the tube or vial securely.
-
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved.[11] Visual inspection should confirm a clear solution with no visible particulates. If necessary, use sonication to aid dissolution.[9]
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[11]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
-
Visualization of Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
Mechanism of Action: this compound in the TLR3 Signaling Pathway
This compound exerts its effects by inhibiting BRD4, a key epigenetic reader. In the context of airway inflammation, viral components like poly(I:C) can activate the TLR3 signaling pathway.[5] This leads to the activation of transcription factors such as NF-κB. BRD4 plays a crucial role in the transcriptional activation of pro-inflammatory genes downstream of this pathway. By inhibiting BRD4, this compound can effectively block the expression of these genes, thereby reducing the inflammatory response.[5]
Caption: this compound inhibits BRD4, blocking pro-inflammatory gene transcription.
Safety and Handling Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and eye protection.
-
For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid cytotoxicity.[8][12] A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[8]
By following these guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
ZL0420 in TLR3 Signaling Pathway Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0420 is a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2][3][4] While not a direct modulator of the Toll-like receptor 3 (TLR3) protein itself, this compound has demonstrated significant efficacy in attenuating the inflammatory cascade downstream of TLR3 activation.[1][3] TLR3, a pattern recognition receptor, recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. BRD4 acts as a critical epigenetic reader, regulating the transcription of many of these inflammatory genes.[5][6] By inhibiting BRD4, this compound effectively suppresses the expression of key inflammatory mediators induced by TLR3 signaling, making it a valuable tool for research in viral-induced inflammation and other inflammatory diseases.[1][5]
These application notes provide a comprehensive overview of this compound's mechanism of action in the context of the TLR3 signaling pathway, along with detailed protocols for its use in both in vitro and in vivo research models.
Mechanism of Action
Activation of TLR3 by its ligand, such as polyinosinic:polycytidylic acid (poly(I:C)), triggers a signaling pathway that culminates in the activation of transcription factors like NF-κB and IRF3.[7] These transcription factors then drive the expression of a host of inflammatory genes. BRD4 plays a pivotal role in this process by binding to acetylated histones at the promoter and enhancer regions of these genes, recruiting the transcriptional machinery necessary for their expression.[5][6]
This compound exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), preventing its association with chromatin.[1] This disruption of BRD4 function leads to a significant reduction in the transcription of TLR3-induced inflammatory genes, such as IL-6, IL-8, ISG54, and ISG56.[1]
Caption: this compound inhibits BRD4, blocking inflammatory gene transcription downstream of TLR3 activation.
Quantitative Data
This compound is a highly potent inhibitor of both bromodomains of BRD4, with nanomolar binding affinities. Its efficacy in blocking the TLR3-dependent innate immune gene program has been demonstrated in cultured human small airway epithelial cells (hSAECs).
| Parameter | Value | Assay | Reference |
| BRD4 BD1 IC₅₀ | 27 nM | TR-FRET | [1][4] |
| BRD4 BD2 IC₅₀ | 32 nM | TR-FRET | [1][4] |
| Inhibition of poly(I:C)-induced ISG54, ISG56, IL-8, and Groβ expression in hSAECs | Submicromolar potency | Cellular Assay | [1] |
Experimental Protocols
The following protocols are provided as a guide for investigating the effects of this compound on TLR3-mediated inflammation.
In Vitro Studies: Inhibition of TLR3-Induced Cytokine Expression in Human Small Airway Epithelial Cells (hSAECs)
This protocol outlines the steps to assess the in vitro efficacy of this compound in a cell-based assay.
Caption: Workflow for in vitro analysis of this compound's effect on TLR3-induced inflammation.
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Cell culture medium (e.g., SABM supplemented with growth factors)
-
This compound (dissolved in DMSO)
-
Poly(I:C) (TLR3 agonist)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for target cytokines (e.g., IL-6, IL-8)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture hSAECs in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed hSAECs into 96-well plates at a suitable density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
TLR3 Stimulation: Add poly(I:C) to the wells to a final concentration of 10 µg/mL.
-
Incubation: Incubate the plates for a specified time, depending on the endpoint being measured (e.g., 4-6 hours for gene expression, 24 hours for protein secretion).
-
Sample Collection:
-
For qRT-PCR: Aspirate the medium, wash the cells with PBS, and lyse the cells for RNA extraction.
-
For ELISA: Collect the cell culture supernatant.
-
-
Analysis:
-
qRT-PCR: Perform reverse transcription and quantitative real-time PCR to measure the mRNA levels of target inflammatory genes (e.g., IL6, CXCL8, ISG54, ISG56).
-
ELISA: Use commercially available ELISA kits to quantify the concentration of secreted cytokines (e.g., IL-6, IL-8) in the supernatant.
-
In Vivo Studies: Murine Model of TLR3-Mediated Acute Airway Inflammation
This protocol describes an in vivo model to evaluate the efficacy of this compound in a TLR3-agonist-induced airway inflammation model.
Caption: Workflow for in vivo evaluation of this compound in a mouse model of airway inflammation.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
This compound
-
Vehicle for this compound (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Poly(I:C)
-
Sterile PBS
-
Anesthesia
-
Surgical tools for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differentiation
-
ELISA kits for murine cytokines
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[1]
-
Induction of Inflammation: After a set time post-ZL0420 administration (e.g., 1 hour), lightly anesthetize the mice and intranasally instill poly(I:C) (e.g., 100 µg in 50 µL of sterile PBS).
-
Monitoring: Monitor the mice for any signs of distress.
-
Sample Collection: At a predetermined time point after poly(I:C) challenge (e.g., 24 hours), euthanize the mice.
-
BALF Collection: Perform bronchoalveolar lavage by instilling and retrieving a known volume of PBS into the lungs.
-
Lung Tissue Collection: Perfuse the lungs and collect the tissue for further analysis (e.g., histology, homogenization for cytokine analysis).
-
-
Analysis:
-
BALF Analysis: Centrifuge the BALF to pellet the cells. Count the total number of cells and perform a differential cell count (e.g., neutrophils, macrophages) using cytospin preparations stained with a suitable stain.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant or lung homogenates using ELISA.
-
Conclusion
This compound is a valuable chemical probe for studying the role of BRD4 in the transcriptional regulation of inflammatory responses, particularly those initiated by the TLR3 signaling pathway. Its high potency and selectivity make it a superior tool compared to less specific BET inhibitors. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential of targeting BRD4 in the context of viral-induced inflammation and other TLR3-mediated pathologies. Careful optimization of experimental conditions is recommended for specific cell types and in vivo models.
References
- 1. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of TLR3/dsRNA complex inhibitor on Poly(I:C)-induced airway inflammation in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes: ZL0420 for the Treatment of Primary Human Cell Lines
References
- 1. med.unc.edu [med.unc.edu]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Protocol For Differentiating Primary Human Small Airway Epithelial Cells at the Air-liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 3 agonist poly(I:C)-induced antiviral response in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ZL0420 Efficacy
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of ZL0420, a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4.
Introduction
This compound is a small molecule that selectively targets the acetyl-lysine binding pockets of BRD4, a key epigenetic reader involved in the regulation of gene expression.[1][2][3] By inhibiting BRD4, this compound has shown potential therapeutic effects in models of inflammation and cancer.[3][4] These protocols outline in vitro and in vivo methods to quantify the efficacy of this compound.
Mechanism of Action
This compound functions by competitively binding to the two bromodomains (BD1 and BD2) of BRD4, preventing its interaction with acetylated histones and transcription factors. This disruption leads to the downregulation of target genes, including those involved in inflammatory responses and cell proliferation.[3] this compound has demonstrated high potency with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2.[1][2][5][6]
Quantitative Data Summary
The following tables summarize the quantitative efficacy of this compound from biochemical and cell-based assays.
Table 1: Biochemical Inhibition of BRD4 Bromodomains by this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BRD4 BD1 | 27 | TR-FRET | [1][2][3][6] |
| BRD4 BD2 | 32 | TR-FRET | [1][2][3][6] |
Table 2: Inhibition of TLR3-Dependent Gene Expression in hSAECs by this compound
| Gene Target | IC50 (µM) | Cell Type | Assay Type | Reference |
| ISG54 | 0.49 - 0.86 | hSAECs | qRT-PCR | [1][3] |
| ISG56 | 0.49 - 0.86 | hSAECs | qRT-PCR | [1][3] |
| IL-8 | 0.49 - 0.86 | hSAECs | qRT-PCR | [1][3] |
| Groβ | 0.49 - 0.86 | hSAECs | qRT-PCR | [1][3] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
ZL0420: A Potent BRD4 Inhibitor for Investigation of NF-κB Pathway Modulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0420 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family of proteins. By binding to the acetyl-lysine recognition pockets of BRD4, this compound effectively disrupts its function in transcriptional activation. A critical role of BRD4 is its interaction with the RelA subunit of the Nuclear Factor-kappa B (NF-κB) complex, a pivotal regulator of inflammatory and immune responses. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the inhibition of the NF-κB signaling pathway in both in vitro and in vivo models.
Introduction
The NF-κB signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. Dysregulation of this pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. BRD4 has emerged as a critical co-activator for NF-κB-mediated gene transcription. Upon activation, the RelA subunit of NF-κB is acetylated, creating a binding site for the bromodomains of BRD4.[1][2][3] This recruitment of BRD4 to target gene promoters is essential for the subsequent transcription of a host of pro-inflammatory genes.[1][3]
This compound offers a powerful means to dissect the role of BRD4 in NF-κB signaling. Its high potency and selectivity for BRD4's bromodomains, BD1 and BD2, allow for targeted inhibition of this interaction, thereby preventing the downstream transcriptional output of the NF-κB pathway.[1][4][5] These application notes provide a summary of this compound's biochemical and cellular activities, along with detailed protocols for its use in relevant experimental systems.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| BRD4 BD1 | 27 nM | Cell-free assay | [1][4][5] |
| BRD4 BD2 | 32 nM | Cell-free assay | [1][4][5] |
| TLR3-dependent ISG54 expression | 0.49 µM | hSAECs | [1] |
| TLR3-dependent ISG56 expression | 0.86 µM | hSAECs | [1] |
| TLR3-dependent IL-8 expression | 0.55 µM (approx.) | hSAECs | [1] |
| TLR3-dependent Groβ expression | 0.62 µM (approx.) | hSAECs | [1] |
hSAECs: human Small Airway Epithelial Cells
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Observation | Animal Model | Administration Route | Dosage | Reference |
| Efficacy | |||||
| Airway Inflammation | Potent reduction in a mouse model.[1] | Mouse model of TLR3-mediated acute airway inflammation | Intraperitoneal (i.p.) | 10 mg/kg | [6] |
| Poly(I:C)-induced Weight Loss | Potently reduced. | Mouse | Intraperitoneal (i.p.) | Not specified | [7][8] |
| Poly(I:C)-induced Fibrosis | Potently reduced. | Mouse | Intraperitoneal (i.p.) | Not specified | [7][8] |
| Airway Hyperresponsiveness | Reversed TLR3-associated hyperresponsiveness. | Mouse | Intraperitoneal (i.p.) | Not specified | [7] |
| Lung Compliance | Increased in vivo. | Mouse | Intraperitoneal (i.p.) | Not specified | [7] |
| Pharmacokinetics | |||||
| Oral Bioavailability | Not favorable, with high clearance and low exposure. | Rat | Oral | Not specified | [5][6] |
| Intravenous Administration | Excellent drug exposure (high AUC) and moderate half-life. | Rat | Intravenous (i.v.) | Not specified | [5][6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB pathway by blocking BRD4 recruitment.
Caption: Workflow for in vivo evaluation of this compound in a mouse model.
Experimental Protocols
In Vitro Inhibition of TLR3-Induced Gene Expression in hSAECs
This protocol is adapted from studies demonstrating the efficacy of this compound in inhibiting the expression of innate immune genes in human small airway epithelial cells (hSAECs).[1]
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., Trizol)
-
Reagents for reverse transcription and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Culture: Culture hSAECs in appropriate medium until they reach the desired confluency.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept below 0.1%.
-
Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound.
-
Incubate the cells for a pre-determined period (e.g., 1-2 hours).
-
-
Stimulation with poly(I:C):
-
Prepare a working solution of poly(I:C) in PBS.
-
Add poly(I:C) to the cell culture medium to a final concentration of 10 µg/mL.
-
Incubate for a suitable time to induce gene expression (e.g., 4-6 hours).
-
-
RNA Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total RNA using a suitable method like acid guanidinium phenol extraction.
-
-
qRT-PCR Analysis:
-
Perform reverse transcription of the extracted RNA to synthesize cDNA.
-
Use the cDNA as a template for qRT-PCR to quantify the expression levels of target genes (e.g., ISG54, ISG56, IL-8, Groβ) and a housekeeping gene for normalization.
-
Calculate the percentage of inhibition of gene expression by this compound compared to the vehicle-treated, poly(I:C)-stimulated control.
-
In Vivo Efficacy in a Mouse Model of Acute Airway Inflammation
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a poly(I:C)-induced murine model of acute airway inflammation.[1]
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Surgical tools for euthanasia and tissue collection
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate C57BL/6 mice to the facility for at least one week.
-
Randomly assign mice to different treatment groups (e.g., vehicle + PBS, vehicle + poly(I:C), this compound + poly(I:C)).
-
-
Drug Administration and Inflammation Induction:
-
Day 0: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Day 1: Administer a second dose of this compound or vehicle. Immediately following, intranasally administer poly(I:C) (300 µg in 50 µL PBS) or PBS alone to anesthetized mice.
-
-
Sample Collection:
-
Day 2: Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs to collect BAL fluid (BALF).
-
Collect lung tissues for further analysis.
-
-
Analysis:
-
BALF Analysis: Perform total and differential cell counts on the BALF to quantify the influx of inflammatory cells, particularly neutrophils.
-
Lung Tissue Analysis:
-
Homogenize a portion of the lung tissue for cytokine and chemokine analysis using methods like ELISA or qRT-PCR.
-
Fix the remaining lung tissue in formalin, embed in paraffin, and prepare sections for histopathological analysis (e.g., H&E staining) to assess inflammation.
-
-
Safety and Toxicity
This compound has been reported to have low toxicity in vivo.[1][6] In a study using a similar selective BRD4 inhibitor, ZL0454, daily administration of up to 50 mg/kg for one month in mice showed no significant effects on body weight, hematological parameters, or liver and renal function.[6] Furthermore, no apparent cytotoxic effects were observed in hSAECs treated with this compound at concentrations up to 40 µM.[8] However, as with any experimental compound, appropriate safety precautions should be taken. It is recommended to consult the Material Safety Data Sheet (MSDS) and perform preliminary dose-response and toxicity studies for any new experimental model.
Conclusion
This compound is a valuable research tool for investigating the role of BRD4 in the NF-κB signaling pathway. Its potent and selective inhibitory activity allows for the targeted disruption of the BRD4-RelA interaction, providing a means to study the consequences of this inhibition on inflammatory gene expression and cellular processes. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of NF-κB-mediated inflammation and disease.
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 has dual effects on the HMGB1 and NF-κB signalling pathways and is a potential therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZL0420 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0420 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, playing a critical role in the regulation of gene expression.[2][3] By binding to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), this compound effectively displaces it from chromatin, leading to the suppression of BRD4-dependent gene transcription.[2][3] This mechanism makes this compound a valuable tool for studying the role of BRD4 in various biological processes, including cancer and inflammation, where its dysregulation is often implicated.[2][3]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When used in conjunction with a BRD4 inhibitor like this compound, ChIP assays can elucidate the direct impact of BRD4 inhibition on its chromatin occupancy and the subsequent effects on the regulation of its target genes.[2] These application notes provide a comprehensive guide for utilizing this compound in ChIP experiments.
Mechanism of Action of this compound
This compound is a potent and selective BRD4 inhibitor with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2.[1] BRD4 is a key transcriptional co-activator that binds to acetylated histones at enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II and promotes transcriptional elongation. This compound competitively binds to the bromodomains of BRD4, preventing its association with acetylated chromatin and thereby inhibiting the transcription of target genes.
Figure 1: Mechanism of this compound action in inhibiting BRD4-mediated transcription.
Quantitative Data Summary
The following table provides expected quantitative data from a ChIP-qPCR experiment designed to measure the effect of this compound on BRD4 binding at the promoter of a known target gene, such as c-Myc. This data is hypothetical but based on typical results observed with other potent BRD4 inhibitors.[4]
| Target Gene Promoter | Treatment | % Input (BRD4 ChIP) | Fold Enrichment vs. IgG |
| c-Myc | Vehicle (DMSO) | 0.5% | 25 |
| c-Myc | This compound (1 µM) | 0.1% | 5 |
| Negative Control Region | Vehicle (DMSO) | 0.02% | 1 |
| Negative Control Region | This compound (1 µM) | 0.02% | 1 |
Experimental Protocols
This section provides a detailed protocol for a ChIP experiment using this compound to investigate its effect on BRD4 chromatin binding.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
This compound Treatment: Based on the known IC50 values of this compound (27 nM for BD1 and 32 nM for BD2), a starting concentration range of 100 nM to 1 µM is recommended.[1] The optimal treatment duration should be determined by a time-course experiment (e.g., 1, 3, 6, and 12 hours) to identify the point of maximal BRD4 displacement from chromatin without inducing significant secondary effects.[2]
-
Controls: Include a vehicle control (e.g., DMSO) treated sample for comparison.
Chromatin Immunoprecipitation (ChIP)
The following workflow outlines the key steps in the ChIP process.
Figure 2: Experimental workflow for a ChIP assay using this compound.
Detailed Protocol:
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[2]
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a suitable lysis buffer.
-
Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). Optimal shearing conditions should be determined empirically for each cell line.[2]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.[2]
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD4 antibody. A negative control IP with a non-specific IgG antibody should be included.[2]
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[2]
-
-
Washes and Elution:
-
Reverse Cross-linking and DNA Purification:
Data Analysis
-
Quantitative PCR (qPCR):
-
Use the purified DNA for qPCR analysis with primers specific to the promoter regions of known BRD4 target genes (e.g., c-Myc) and a negative control region (a gene desert or a gene not regulated by BRD4).
-
Calculate the percentage of input and fold enrichment over the IgG control to quantify the effect of this compound on BRD4 binding.
-
-
ChIP-Sequencing (ChIP-seq) (Optional):
-
Prepare sequencing libraries from the immunoprecipitated DNA and input control DNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify genome-wide changes in BRD4 binding in response to this compound treatment. This involves steps like read alignment, peak calling, and differential binding analysis.[2]
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low ChIP signal | Inefficient cross-linking | Optimize formaldehyde concentration and incubation time. |
| Inefficient chromatin shearing | Optimize sonication or enzymatic digestion conditions. | |
| Poor antibody quality | Use a ChIP-validated antibody against BRD4. | |
| High background | Insufficient washing | Increase the number or stringency of washes. |
| Non-specific antibody binding | Include a non-specific IgG control and pre-clear the chromatin. | |
| Variability between replicates | Inconsistent cell numbers | Ensure equal cell numbers for all samples. |
| Technical variability | Maintain consistency in all steps of the protocol. |
Conclusion
This compound is a powerful tool for investigating the role of BRD4 in gene regulation. By following the protocols outlined in these application notes, researchers can effectively utilize this compound in chromatin immunoprecipitation assays to gain valuable insights into the genome-wide effects of BRD4 inhibition. Careful optimization of experimental parameters and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BRD4 inhibition impairs DNA mismatch repair, induces mismatch repair mutation signatures and creates therapeutic vulnerability to immune checkpoint blockade in MMR-proficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZL0420 Technical Support Center: Solubility Troubleshooting for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of ZL0420 for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4), with IC50 values of 27 nM and 32 nM for the first (BD1) and second (BD2) bromodomains, respectively.[1][2][3][4] It functions by binding to the acetyl-lysine binding pocket of BRD4, which plays a critical role in epigenetic regulation of gene expression, particularly in inflammation and cancer.[2][5] Like many small molecule inhibitors, this compound has poor aqueous solubility, which can lead to precipitation when diluted from a stock solution into aqueous cell culture media or assay buffers. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the maximum recommended stock concentration for this compound?
The maximum solubility of this compound in Dimethyl Sulfoxide (DMSO) is 59 mg/mL (approximately 199.1 mM).[2][3] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the compound's solubility.[3] Sonication or gentle warming may be necessary to achieve complete dissolution.[1][2]
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
Precipitation upon dilution into aqueous media is a common issue.[6][7] To mitigate this, consider the following:
-
Use a lower final concentration of DMSO: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Employ co-solvents: For challenging situations, specialized solvent systems can be used to maintain solubility. Formulations containing co-solvents like PEG300, surfactants like Tween-80, or complexing agents like cyclodextrins are effective.[1][8]
-
Test solubility in your media: Before running a full experiment, perform a small-scale test to determine the kinetic solubility of this compound in your specific cell culture medium or buffer at the desired final concentration.
Q4: Are there pre-formulated solutions available for in vivo use that can be adapted for in vitro work?
Yes, established formulations for in vivo studies can be adapted. These often use a combination of solvents to achieve higher concentrations. For example, a common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another uses 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] While these are designed for animal studies, the principles can be applied to prepare concentrated stocks for dilution into in vitro assays, provided the final excipient concentrations are non-toxic to the cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue Encountered | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding this compound stock to aqueous media. | The compound is "crashing out" of solution due to poor aqueous solubility. | 1. Lower the final concentration of this compound. 2. Decrease the volume of DMSO stock used and increase the vigor of mixing during dilution. 3. Prepare an intermediate dilution in a co-solvent system before the final dilution into the aqueous medium (See Protocol 1). |
| Stock solution appears hazy or contains visible particles. | Incomplete dissolution of the compound in DMSO. | 1. Use sonication or a warm water bath to aid dissolution.[1][2] 2. Ensure you are using fresh, high-purity, anhydrous DMSO.[3] 3. Filter the stock solution through a 0.22 µm syringe filter before storage. |
| Experimental results are inconsistent or not dose-dependent. | The actual concentration of soluble this compound is lower than expected due to precipitation over the course of the experiment. | 1. Visually inspect your assay plates under a microscope for signs of compound precipitation. 2. Use a formulation with solubilizing agents like SBE-β-CD to improve stability in solution (See Protocol 2). 3. Reduce the incubation time of your experiment if possible. |
Solubility Data Summary
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: Stock Solution Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 59 | 199.1 | Sonication is recommended. Use fresh, anhydrous DMSO.[2][3] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Table 2: Formulations for Improved Aqueous Solubility
| Formulation Composition | Achievable Concentration | Final Concentration (mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | 7.02 |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | 7.02 |
Experimental Protocols
Protocol 1: Preparing this compound Working Solution using a Co-Solvent System
This protocol is designed to create a working solution that is less prone to precipitation upon final dilution.
-
Prepare a High-Concentration DMSO Stock: Dissolve this compound in 100% DMSO to create a 20.8 mg/mL stock solution. Use sonication if necessary to ensure it is fully dissolved.
-
Add Co-Solvents Sequentially: To prepare 1 mL of the final working solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition: a. Start with 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween-80 and mix again until clear. d. Add 450 µL of saline (or PBS) to reach a final volume of 1 mL.
-
Final Concentration: This procedure yields a 2.08 mg/mL (7.02 mM) working solution of this compound that can be further diluted into your assay medium.[1]
Protocol 2: Preparing this compound Working Solution using SBE-β-CD
This protocol uses a cyclodextrin to encapsulate the compound, enhancing its solubility and stability in aqueous solutions.
-
Prepare a High-Concentration DMSO Stock: As in the previous protocol, dissolve this compound in 100% DMSO to create a 20.8 mg/mL stock solution.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or PBS.
-
Combine and Mix: To prepare 1 mL of the final working solution: a. Start with 900 µL of the 20% SBE-β-CD solution. b. Add 100 µL of the 20.8 mg/mL this compound DMSO stock. c. Mix thoroughly until the solution is clear.
-
Final Concentration: This results in a 2.08 mg/mL (7.02 mM) working solution of this compound.[1]
Visualizations
Caption: Workflow for solubilizing this compound for in vitro assays.
Caption: this compound inhibits BRD4 from recognizing acetylated histones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Epigenetic Reader Domain 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijpbr.in [ijpbr.in]
ZL0420 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of ZL0420 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of bromodomain-containing protein 4 (BRD4).[1][2] It binds to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2) with high affinity, exhibiting IC50 values of 27 nM and 32 nM, respectively.[3][4] This inhibition prevents BRD4 from interacting with acetylated histones, thereby modulating gene expression. This compound has been shown to suppress the TLR3-dependent innate immune gene program in human small airway epithelial cells and reduce airway inflammation in mouse models.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents like DMSO and DMF, with a reported solubility of approximately 30 mg/mL in both.[4][5] It is practically insoluble in water and ethanol.[3] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[3]
Q3: How should this compound be stored?
The storage conditions for this compound depend on whether it is in solid form or in a solvent. The following tables summarize the recommended storage conditions.
Table 1: Storage Conditions for this compound (Solid Form)
| Temperature | Duration | Source(s) |
| -20°C | 3 years | [2][3] |
| -20°C | ≥ 4 years | [4] |
| 4°C | 2 years | [2] |
Table 2: Storage Conditions for this compound (In Solvent)
| Temperature | Duration | Source(s) |
| -80°C | 1 year | [1][3] |
| -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Q4: What is the solubility of this compound in aqueous solutions?
This compound has very low solubility in aqueous buffers.[4] To achieve a working concentration in an aqueous medium, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute this stock solution into the desired aqueous buffer.[4] The final concentration of DMSO in the working solution should be kept as low as possible to avoid solvent effects in biological assays.
Table 3: Solubility Data for this compound
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 30 mg/mL | - | [4][5] |
| DMSO | 59 mg/mL (199.11 mM) | Sonication is recommended. Use fresh DMSO. | [1][3] |
| DMSO | 125 mg/mL (421.84 mM) | Ultrasonic assistance may be needed. | [2] |
| DMF | 30 mg/mL | - | [5] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | Prepare by diluting a DMSO stock solution. | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.02 mM) | A clear solution can be achieved. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.02 mM) | A clear solution can be achieved. | [2] |
| Water | Insoluble | - | [3] |
| Ethanol | Insoluble | - | [3] |
Q5: How stable is this compound in aqueous solution?
It is not recommended to store aqueous solutions of this compound for more than one day.[4] For in vivo experiments, it is advised to prepare the working solution freshly and use it on the same day.[2][6] The azo (N=N) functional group within the this compound structure may be susceptible to degradation, particularly in biological environments.[7]
Troubleshooting Guide
Q1: My this compound has precipitated out of my aqueous working solution. What can I do?
Precipitation is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Sonication: Gently sonicate the solution to help redissolve the compound.[1]
-
Warming: Briefly warming the solution may aid in dissolution.[2]
-
Lower the Final Concentration: The working concentration of this compound may be too high for the chosen buffer system. Try preparing a more dilute solution.
-
Increase the Cosolvent Percentage: If your experimental design allows, you can try slightly increasing the percentage of DMSO in your final working solution. However, be mindful of potential solvent toxicity in your assays.
-
Use a Different Formulation: For in vivo studies, consider using formulations with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[2]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
Yes, inconsistent results can be a consequence of poor compound stability or solubility. Here's what to consider:
-
Fresh Preparations: Always prepare fresh aqueous working solutions of this compound for each experiment. Do not store them, even at 4°C, for extended periods.[4]
-
Homogeneous Solution: Ensure your working solution is homogeneous and free of any precipitate before adding it to your cells.
-
DMSO Control: Include a vehicle control (DMSO at the same final concentration as your this compound-treated samples) in all your experiments to account for any solvent effects.
Q3: How should I prepare this compound for in vivo animal studies?
Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Here are two suggested protocols:[2]
-
Protocol 1 (PEG300/Tween-80 based):
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following solvents to create the final formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This method can achieve a clear solution with a solubility of at least 2.08 mg/mL.[2]
-
-
Protocol 2 (Cyclodextrin based):
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the DMSO stock into a solution of 20% SBE-β-CD in saline to achieve the final formulation: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This method can also achieve a clear solution with a solubility of at least 2.08 mg/mL.[2]
-
For in vivo experiments, it is recommended to prepare these formulations fresh on the day of use.[2][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound powder (Molecular Weight: 296.32 g/mol )[1] in a suitable microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.96 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, use a brief sonication step to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years.[2]
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer
Note: As there is no specific published data on the aqueous stability of this compound, this is a general protocol that can be adapted to your specific experimental needs.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4) by diluting a DMSO stock solution. Ensure the final DMSO concentration is consistent across all samples.
-
Incubation: Incubate the working solution under your desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Plot the concentration of this compound versus time to determine the degradation rate and half-life of the compound under the tested conditions.
Signaling Pathway
This compound functions by inhibiting the BRD4 protein, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters, thereby activating gene expression. By blocking this interaction, this compound can downregulate the expression of genes involved in inflammation and cell proliferation.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZL0420 Intravenous Administration
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the intravenous administration of ZL0420.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4).[1][2][3][4][5] It binds to the acetyl-lysine (KAc) binding pocket of BRD4's bromodomains, BD1 and BD2, with IC50 values of 27 nM and 32 nM, respectively.[1][2][3][4][5] This inhibition prevents BRD4 from interacting with acetylated histones, thereby downregulating the expression of target genes, including those involved in inflammation. This compound has shown efficacy in suppressing the TLR3-dependent innate immune gene program in human small airway epithelial cells and in reducing airway inflammation in mouse models.[2][6]
Q2: What are the main challenges associated with the intravenous administration of this compound?
A2: The primary challenge with this compound is its poor aqueous solubility.[7] This can lead to difficulties in preparing a clear, stable solution for intravenous injection, potentially causing precipitation of the compound in the formulation or upon administration. Additionally, this compound has a relatively high clearance rate in vivo.[4][6] While intravenous administration provides excellent drug exposure (a high Area Under the Curve, or AUC) and a moderate half-life, a proper formulation is critical for successful experiments.[4][6]
Q3: Is this compound a single isomer?
A3: this compound is available as a racemic mixture of (E) and (Z) isomers. The (E)-isomer, (E)-ZL0420, is the potent and selective BRD4 inhibitor.[3] For experiments where stereospecificity is a concern, it is important to be aware of the isomeric composition of the supplied material.
Troubleshooting Guide
Issue 1: this compound Precipitation in Formulation
Symptom: The prepared this compound solution is cloudy, or a solid precipitate forms during preparation or upon standing.
Cause: This is likely due to the low aqueous solubility of this compound. The chosen solvent system may not be adequate to maintain the compound in solution at the desired concentration.
Resolution:
-
Review your formulation protocol. Several established protocols can be used to dissolve this compound for in vivo use. Compare your method with the recommended formulations in the table below.
-
Utilize co-solvents. As indicated in the protocols, co-solvents are essential. DMSO is a good initial solvent, but its concentration should be minimized in the final formulation, especially for sensitive animal models.[1][5] PEG300, Tween-80, and SBE-β-CD are effective solubilizing agents for this compound.[1]
-
Employ physical methods to aid dissolution. Gentle heating and/or sonication can help dissolve the compound.[1][2]
-
Prepare fresh solutions. Due to potential stability issues, it is recommended to prepare this compound formulations immediately before use.
Issue 2: Poor In Vivo Efficacy or High Variability
Symptom: Inconsistent or lower-than-expected therapeutic effects are observed in animal studies following intravenous administration.
Cause: This could be due to several factors, including incomplete dissolution of this compound leading to a lower effective dose, or rapid clearance of the compound.
Resolution:
-
Confirm complete dissolution. Before administration, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Optimize the formulation. Refer to the formulation table below for solvent systems that have been reported to yield a clear solution. The use of solubilizing agents like PEG300 and Tween-80 can improve bioavailability.
-
Consider the pharmacokinetic profile. this compound has a moderate half-life.[4][6] Depending on the experimental endpoint, the dosing schedule may need to be adjusted.
Data Presentation: Recommended Formulations for this compound
| Protocol | Solvent Composition | Achievable Concentration | Observations | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.02 mM) | Clear solution | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.02 mM) | Clear solution | [1] |
| 3 | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O | Not specified | Recommended for in vivo formulation | [2] |
Experimental Protocols
Protocol for Preparing this compound Formulation (Based on Protocol 1)
Objective: To prepare a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), freshly opened
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in DMSO. Use of a freshly opened bottle of DMSO is recommended as it is hygroscopic and absorbed water can impact solubility.[1][4]
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 450 µL of saline to the tube. Vortex thoroughly to obtain the final formulation.
-
Visually inspect the solution. It should be a clear, particle-free solution. If not, gentle warming or sonication may be applied.
-
Use the prepared solution immediately for intravenous administration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZL0420 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ZL0420 for accurate IC50 determination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4.[1] BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression. By binding to the acetyl-lysine binding pocket of BRD4, this compound disrupts this interaction, leading to the modulation of downstream gene transcription. This mechanism is implicated in various cellular processes, including inflammation and cancer.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined against the two bromodomains of BRD4, BD1 and BD2. The reported values are summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Target | IC50 Value |
| BRD4 BD1 | 27 nM |
| BRD4 BD2 | 32 nM |
Data sourced from Selleck Chemicals and TargetMol.[2]
Q3: What is the recommended starting concentration range for this compound in a cell-based assay?
For initial experiments, it is advisable to perform a broad dose-response curve to determine the sensitivity of your specific cell line to this compound. A suggested starting range is from low nanomolar (nM) to low micromolar (µM). A serial dilution series, for example, from 1 nM to 10 µM, will help in identifying the approximate IC50 value, which can then be refined in subsequent experiments with a narrower range of concentrations.
Q4: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of this compound's IC50 value.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Pipetting errors- Uneven cell seeding- Edge effects in the microplate | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding and mix the cell suspension between plating.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity. |
| No significant cell death or inhibition observed | - Cell line is resistant to this compound- Insufficient drug concentration or incubation time- this compound degradation | - Confirm that your cell line expresses BRD4. Consider testing a positive control cell line known to be sensitive to BRD4 inhibitors.- Increase the concentration range of this compound and/or extend the incubation period (e.g., 48h, 72h).- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Unexpectedly high cell death, even at low concentrations | - Off-target effects- DMSO toxicity | - While significant off-target effects for a similar BRD4 inhibitor were not observed at 10 µM, it is a possibility.[1] Consider testing this compound in a BRD4-knockout or knockdown cell line to confirm on-target activity.- Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used. |
| Inconsistent IC50 values across experiments | - Variation in experimental conditions (e.g., cell passage number, seeding density, incubation time)- Reagent variability | - Standardize your experimental protocol and record all parameters for each experiment. Use cells within a consistent range of passage numbers.- Use the same batches of reagents (e.g., media, serum, this compound) whenever possible. |
Experimental Protocols
Detailed MTT Assay Protocol for IC50 Determination of this compound
This protocol outlines the steps for determining the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Resuspend the cells in complete culture medium to the desired seeding density (this should be optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. A common approach is to perform a 2-fold or 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: this compound mechanism of action targeting BRD4.
References
preventing ZL0420 precipitation in media
Technical Support Center: ZL0420
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media. Precipitation, often appearing as cloudiness or visible particles, typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous medium.[1] This rapid solvent change, known as "solvent shock," can cause the compound to fall out of solution.[2] Other contributing factors can include the final concentration of this compound exceeding its solubility limit, temperature shifts, and interactions with media components.[2]
Q2: What is the recommended solvent for this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] Preparing a concentrated stock (e.g., 10 mM) allows for the addition of a minimal volume of solvent to your culture, reducing the risk of solvent-induced cytotoxicity.[1]
Q3: What is the maximum final concentration of DMSO I should have in my cell culture?
A3: To avoid off-target effects and cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v). For sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is ideal.[1] It is always recommended to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.
Q4: Can I dissolve this compound directly into the cell culture medium?
A4: No, it is not recommended to dissolve this compound directly into the medium due to its poor aqueous solubility.[1] This will likely lead to incomplete dissolution and immediate precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Observation 1: Immediate Precipitation Upon Addition to Media
Question: I see a precipitate or cloudiness as soon as I add the this compound stock solution to my media. What should I do?
Answer: This is a common issue indicating that the compound's concentration is exceeding its solubility under the current conditions.[4] Follow these steps to resolve it:
-
Verify Final Concentration: Ensure the intended final concentration of this compound does not exceed its maximum solubility in your specific media (see Table 1). If it does, lowering the final concentration is the most effective solution.[5]
-
Optimize Dilution Technique: Rapidly adding the stock solution can cause localized high concentrations, leading to precipitation.[5]
-
Check DMSO Concentration: While less common, an excessively high DMSO concentration can alter media properties. Ensure your final DMSO concentration is within the recommended range (≤0.5%).
Observation 2: Precipitation Occurs Over Time in the Incubator
Question: The media was clear initially, but after several hours at 37°C, I noticed a precipitate. What is happening?
Answer: This suggests that this compound is at a concentration near its limit of thermodynamic solubility and is slowly coming out of solution over time.
-
Temperature and pH Stability: Changes in temperature and pH can affect compound solubility.[2]
-
Ensure your incubator provides a stable temperature and CO2 environment.
-
Media pH can shift during long experiments due to cell metabolism. Consider using media buffered with HEPES for better pH stability.
-
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes over time.[4]
-
Reduce Final Concentration: The most reliable solution is to perform your experiment at a lower final concentration of this compound that has been shown to be stable over the desired time course (see Table 2).
Observation 3: Precipitate is Observed in the this compound Stock Solution
Question: I noticed crystals in my frozen aliquot of this compound stock solution. Is it still usable?
Answer: Yes, the stock solution can often be salvaged. This can happen if the compound has poor solubility at lower temperatures or if the DMSO has absorbed water over time.
-
Re-dissolve the Compound: Before use, warm the vial to 37°C and vortex vigorously for 1-2 minutes to ensure all crystals are fully re-dissolved.[3][8]
-
Proper Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] Store aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.
Data Presentation
The following tables provide hypothetical solubility and stability data for this compound to guide experimental design.
Table 1: Kinetic Solubility of this compound in Common Cell Culture Media
| Media Type (with 10% FBS) | Maximum Soluble Concentration (µM) |
|---|---|
| DMEM | 55 |
| RPMI-1640 | 45 |
| McCoy's 5A | 50 |
| PBS (Phosphate-Buffered Saline) | < 5 |
Data represents the highest concentration at which no precipitation was observed visually immediately after dilution from a 10 mM DMSO stock and incubation at 37°C for 2 hours.
Table 2: Time-Dependent Stability of this compound at 37°C in DMEM + 10% FBS
| Initial Concentration (µM) | % Remaining in Solution after 24h | % Remaining in Solution after 48h |
|---|---|---|
| 50 | 75% | 50% |
| 25 | 98% | 95% |
| 10 | >99% | >99% |
% Remaining in Solution was determined by measuring the concentration of this compound in the supernatant after centrifugation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the mass of this compound powder required to make a 10 mM solution in the desired volume of DMSO. b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist dissolution.[3] e. Visually inspect the solution to ensure it is clear and free of particles. f. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials: 10 mM this compound stock solution, complete cell culture medium, sterile conical tubes.
-
Procedure: a. Pre-warm the complete cell culture medium to 37°C.[5] b. In a sterile conical tube, add the required volume of pre-warmed medium. c. Calculate the volume of this compound stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be ≤0.5%. d. While gently vortexing or swirling the tube of medium, add the this compound stock solution drop by drop.[1] e. Continue to mix gently for another 10-15 seconds to ensure homogeneity. f. Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ZL0420 Technical Support Center: Investigating Off-Target Effects in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BRD4 inhibitor, ZL0420. The focus is to anticipate and address potential issues related to off-target effects in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4.[1][2] It competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), preventing its association with acetylated histones on chromatin. This displacement disrupts the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes, most notably MYC.[3]
Q2: How selective is this compound for BRD4?
A2: this compound is characterized as a selective BRD4 inhibitor with nanomolar binding affinities for both of its bromodomains.[1][2] While comprehensive off-target screening data for this compound in the public domain is limited, a related compound, ZL0454, was evaluated against a panel of various receptors and enzymes and showed no significant off-target effects at a concentration of 10 µM. It is important to note that "selective" does not mean "specific," and off-target effects can still occur, particularly at higher concentrations or in specific cellular contexts.
Q3: What are the expected on-target effects of this compound in cancer cell lines?
A3: The primary on-target effects of this compound are expected to be a consequence of BRD4 inhibition, which include:
-
Downregulation of MYC expression and other BRD4-dependent oncogenes.
-
Induction of cell cycle arrest, typically at the G1 phase.[4]
-
Induction of apoptosis or cellular senescence.
-
Inhibition of tumor cell proliferation.
Q4: I am observing that some genes are upregulated after this compound treatment. Is this an off-target effect?
A4: Not necessarily. While BRD4 is primarily known as a transcriptional co-activator, its inhibition can paradoxically lead to the upregulation of certain genes. This can be due to indirect effects, such as the disruption of repressive complexes in which BRD4 may participate or the activation of compensatory signaling pathways. This phenomenon has been observed with other BET inhibitors as well.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on distinguishing between on-target and potential off-target effects.
Issue 1: this compound shows lower efficacy than expected in my cancer cell line.
-
Question: I'm using this compound at the recommended concentration, but I'm not seeing a significant decrease in cell viability or the expected downregulation of MYC. What could be the issue?
-
Possible Causes & Troubleshooting Steps:
-
Cell Line Insensitivity: Not all cancer cell lines are equally sensitive to BRD4 inhibition. The anti-cancer effects are often context-dependent.
-
Action: Confirm that your cell line expresses BRD4 protein. It is also advisable to test this compound on a known sensitive cell line as a positive control.
-
-
Compound Inactivity: The compound may have degraded.
-
Action: Ensure that this compound has been stored correctly, protected from light and at the recommended temperature. Prepare a fresh stock solution for your experiments.
-
-
Suboptimal Assay Conditions: The duration of treatment or the cell density may not be optimal for observing the desired effect.
-
Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment with a broad range of this compound concentrations to determine the optimal conditions for your specific cell line.
-
-
Issue 2: I am observing a phenotype that is inconsistent with the known functions of BRD4.
-
Question: My cells are showing an unexpected phenotype, such as increased migration or invasion, after this compound treatment. Could this be an off-target effect?
-
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on kinases.
-
Action: Perform a kinome scan to assess the activity of this compound against a broad panel of kinases.
-
-
Modulation of Other Signaling Pathways: this compound could be indirectly affecting other signaling pathways. BRD4 inhibition has been linked to the modulation of pathways such as NF-κB and Jagged1/Notch1.
-
Action: Investigate the activation status of key proteins in these pathways (e.g., phosphorylation of NF-κB subunits, expression of Notch target genes) using western blotting or qPCR.
-
-
Use of a Negative Control: It is crucial to use a structurally similar but inactive compound as a negative control to differentiate between specific and non-specific effects.
-
Issue 3: How can I definitively determine if an observed effect is off-target?
-
Question: What experiments can I perform to confirm that the observed cellular response is due to an off-target effect of this compound?
-
Possible Causes & Troubleshooting Steps:
-
Genetic Knockdown/Knockout: The most definitive way to validate an on-target effect is to see if the phenotype can be recapitulated by genetically removing the target.
-
Action: Use siRNA or shRNA to knock down BRD4 expression, or use CRISPR/Cas9 to generate a BRD4 knockout cell line. If the phenotype observed with this compound is not replicated with genetic ablation of BRD4, it is likely an off-target effect.
-
-
Rescue Experiments: If this compound's effect is on-target, it should be reversible by restoring the function of the downstream effector.
-
Action: If this compound causes cell cycle arrest, for example, try overexpressing a key downstream target like MYC to see if this "rescues" the phenotype.
-
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to BRD4 inside the cell.[5][6]
-
Action: Perform a CETSA to demonstrate that this compound stabilizes BRD4 against thermal denaturation, providing evidence of target engagement.
-
-
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Target | Bromodomain-containing protein 4 (BRD4) | [1][2] |
| IC50 (BRD4 BD1) | 27 nM | [1] |
| IC50 (BRD4 BD2) | 32 nM | [1] |
| Mechanism of Action | Competitive inhibitor of acetyl-lysine binding | [3] |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Inhibition
This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For screening, a final concentration of 1-10 µM is typically used.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of recombinant human kinases.
-
Binding/Activity Assay: The service provider will typically perform either a binding assay (e.g., KINOMEscan™) or an enzymatic activity assay to measure the effect of this compound on each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding relative to a control. Significant inhibition of a kinase other than the intended target suggests a potential off-target effect. Follow-up with dose-response experiments for any identified off-target hits to determine their IC50 values.
Protocol 2: Global Proteomics to Assess Downstream Off-Target Effects
This protocol provides a general workflow for identifying global changes in protein expression in response to this compound treatment, which can reveal affected off-target pathways.
-
Cell Culture and Treatment: Culture your cancer cell line of interest and treat with this compound at a relevant concentration and for an appropriate duration. Include a vehicle-treated control group.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract the total proteome.
-
Protein Digestion and Peptide Labeling: Digest the protein extracts into peptides using trypsin. For quantitative analysis, label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to this compound treatment.
-
Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the list of differentially expressed proteins to identify signaling pathways that are perturbed by this compound.
Mandatory Visualization
Caption: BRD4 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Epigenetic reader BRD4 inhibition as a therapeutic strategy to suppress E2F2-cell cycle regulation circuit in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two distinct Notch signals, Delta-like 4/Notch1 and Jagged-1/Notch2, antagonistically regulate chemical hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain Containing Protein 4 (BRD4) Regulates Expression of its Interacting Coactivators in the Innate Response to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZL0420 Animal Model Toxicity
Disclaimer: The following information is a generalized template for troubleshooting toxicity for a novel investigational compound, referred to here as ZL0420. Publicly available data on a compound with the designation this compound is limited. Researchers should adapt these guidelines based on the specific characteristics of their compound and experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vivo toxicity studies of novel compounds like this compound.
Q1: We are observing unexpected mortality in our animal models at doses predicted to be safe. What are the initial troubleshooting steps?
A1: Unexpected mortality is a critical issue that requires immediate attention. A systematic approach to identify the root cause is essential.
-
Confirm Dosing Accuracy: Double-check all calculations for dose, concentration, and formulation. Verify the calibration of equipment used for dosing.
-
Assess Compound Stability: Ensure the compound is stable in the chosen vehicle for the duration of the experiment. Degradation could lead to more toxic byproducts.
-
Evaluate Vehicle Toxicity: Run a vehicle-only control group to rule out any adverse effects from the vehicle itself.
-
Review Animal Health Status: Ensure that the animals were healthy and free from any underlying conditions before the start of the study. Check for any potential pathogens in the colony.
-
Consider Route of Administration: The route of administration can significantly impact toxicity. Ensure the chosen route is appropriate and the technique is performed correctly to avoid accidental overdose or tissue damage.
Below is a workflow to guide your investigation into unexpected animal mortality.
ZL0420 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZL0420 in their experiments. The information is designed to address specific issues that may arise during the generation of dose-response curves and other cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) protein family member, BRD4.[1][2][3] It specifically targets the two bromodomains of BRD4, BD1 and BD2, with high affinity, binding to the acetyl-lysine (KAc) binding pocket.[1][3] This action prevents BRD4 from interacting with acetylated histones and transcription factors, thereby inhibiting the transcription of target genes.[1]
Q2: In what experimental systems has this compound been shown to be effective?
This compound has demonstrated submicromolar potency in inhibiting the Toll-like receptor 3 (TLR3)-dependent innate immune gene program in cultured human small airway epithelial cells (hSAECs).[1][3] It has also shown efficacy in reducing airway inflammation in mouse models with low toxicity.[1][3]
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are reported as:
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Assay Type | IC50 | Reference |
| BRD4 BD1 | Cell-free | 27 nM | [1][2][3] |
| BRD4 BD2 | Cell-free | 32 nM | [1][2][3] |
| TLR3-dependent innate immune gene program (e.g., ISG54, ISG56, IL-8, Groβ) | Cell-based (hSAECs) | 0.49 - 0.86 µM | [3] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Issue 1: High variability between replicate wells.
-
Question: My dose-response curves for this compound show large error bars, indicating high variability between my technical replicates. What could be the cause and how can I fix it?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogeneous cell suspension and use calibrated pipettes for accurate cell plating.
-
Edge Effects: Avoid using the outer wells of the microplate for experimental samples as they are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Compound Precipitation: Visually inspect your this compound dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, gentle warming or sonication may help to redissolve the compound.
-
Issue 2: The dose-response curve does not reach a proper plateau.
-
Question: I am not observing a clear sigmoidal curve with defined upper and lower plateaus in my this compound experiment. What should I do?
-
Answer: This issue often relates to the concentration range of this compound being tested.
-
Concentration Range Too Narrow: If you do not see a full curve, you may need to widen the concentration range of this compound. A common starting point is a 10-point, 3-fold serial dilution covering a broad range (e.g., 1 nM to 10 µM).
-
Suboptimal Assay Endpoint: The chosen assay may not have a sufficient dynamic range to detect the full effect of this compound. Consider using a more sensitive assay or optimizing the incubation time.
-
Issue 3: The IC50 value is significantly different from the published data.
-
Question: The IC50 value I calculated for this compound is much higher/lower than the reported values. Why might this be?
-
Answer: Discrepancies in IC50 values can arise from differences in experimental conditions.
-
Cell Type and Density: The sensitivity to this compound can vary between different cell lines and can be influenced by the cell seeding density. Ensure you are using a consistent and appropriate cell number for your assay.
-
Incubation Time: The duration of this compound treatment can affect the apparent IC50. Shorter incubation times may require higher concentrations to achieve the same level of inhibition.
-
Assay Method: Different assay technologies (e.g., enzymatic vs. cell viability) will yield different IC50 values. Ensure your assay is appropriate for measuring the downstream effects of BRD4 inhibition.
-
Experimental Protocols
Detailed Protocol: this compound Dose-Response Assay in Human Small Airway Epithelial Cells (hSAECs)
This protocol outlines a method for determining the dose-response of this compound on the inhibition of TLR3-induced gene expression in hSAECs.
1. Cell Culture and Seeding:
- Culture hSAECs in appropriate growth medium to ~80% confluency.
- Harvest cells and perform a cell count to ensure viability is >95%.
- Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well).
- Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point curve from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (if available).
- Pre-incubate the cells with this compound for 1 hour.
3. Stimulation and Incubation:
- After the pre-incubation period, add the TLR3 agonist, polyinosinic:polycytidylic acid (poly(I:C)), to the wells at a final concentration of 1 µg/mL to induce the expression of target genes.
- Incubate the plate for a further 6-24 hours (optimize incubation time based on the target gene expression kinetics).
4. Assay Readout (Example: RT-qPCR for a target gene like ISG54):
- Lyse the cells directly in the wells and extract total RNA using a suitable kit.
- Perform reverse transcription to synthesize cDNA.
- Set up a quantitative PCR (qPCR) reaction using primers specific for the target gene (e.g., ISG54) and a housekeeping gene (e.g., GAPDH) for normalization.
- Run the qPCR and collect the cycle threshold (Ct) values.
5. Data Analysis:
- Calculate the relative expression of the target gene using the ΔΔCt method.
- Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, if available).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Visualizations
Caption: this compound inhibits BRD4, affecting downstream signaling pathways.
Caption: Experimental workflow for a this compound dose-response assay.
References
Technical Support Center: Overcoming Low Oral Bioavailability of ZL0420
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the low oral bioavailability of ZL0420, a potent and selective BRD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting BRD4 with IC50 values of 27 nM and 32 nM against BRD4 BD1 and BRD4 BD2, respectively.[1][2] BRD4 is a key epigenetic reader involved in the regulation of gene expression, making it a promising target for various diseases, including cancer and inflammation. Despite its high potency, this compound exhibits low oral bioavailability, which means that when administered orally, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effect.[1] This can lead to suboptimal efficacy and high variability in patient response.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
The primary reason for this compound's low oral bioavailability is its poor aqueous solubility.[1] The compound is reported to be insoluble in water and ethanol.[1] Its solubility in a 1:9 solution of DMSO:PBS (pH 7.2) is approximately 0.1 mg/mL, while in pure DMSO, it is around 30-59 mg/mL.[1][2][3][4] This low aqueous solubility limits its dissolution in the gastrointestinal (GI) tract, a critical step for drug absorption. Other contributing factors for many research compounds can include low intestinal permeability, extensive first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein (P-gp).
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanonization.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a common example.[5]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[5]
Q4: Are there any specific formulation approaches being investigated for this compound?
While specific formulation details for this compound are not extensively published, the original research paper mentioning its low oral bioavailability suggests that an alternative drug delivery method through nanoparticles is under investigation. This aligns with the general strategies for improving the bioavailability of poorly soluble compounds.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies
Question: We are observing very low and inconsistent plasma levels of this compound after oral administration in our animal models. What could be the cause and how can we troubleshoot this?
Answer: This is a common issue for poorly soluble compounds like this compound. Here’s a systematic approach to troubleshoot this problem:
-
Confirm Physicochemical Properties:
-
Action: Verify the solubility of your batch of this compound in relevant biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Rationale: This will confirm if poor solubility is the primary dissolution-limiting factor in your formulation.
-
-
Evaluate Formulation Performance:
-
Action: If you are using a simple suspension, it is likely not sufficient for adequate absorption. Consider developing an enabling formulation.
-
Rationale: Simple suspensions of poorly soluble drugs often lead to poor and erratic absorption.
-
-
Assess Intestinal Permeability:
-
Action: Conduct an in vitro Caco-2 permeability assay.
-
Rationale: This will determine if low permeability across the intestinal epithelium is a contributing factor. A low apparent permeability coefficient (Papp) suggests that even if the drug is dissolved, it may not be efficiently transported into the bloodstream.
-
Issue 2: Difficulty in Preparing a Suitable Oral Formulation for In Vivo Studies
Question: We are struggling to prepare a homogenous and stable oral formulation of this compound for our animal studies due to its poor solubility. What are our options?
Answer: Preparing a suitable oral formulation for preclinical studies is crucial. Here are some practical approaches:
-
Co-solvent Systems: For early-stage studies, a co-solvent system can be used. A common example is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Caution: Be mindful of the potential for drug precipitation upon dilution in the aqueous environment of the GI tract and the potential for vehicle effects on the experimental outcomes.
-
-
Amorphous Solid Dispersion (ASD): Creating an ASD can significantly improve the dissolution rate.
-
Action: Prepare an ASD of this compound with a suitable polymer like PVP K30 or HPMC-AS using a solvent evaporation or spray drying method.
-
Benefit: This can lead to a supersaturated solution in the GI tract, enhancing the driving force for absorption.
-
-
Nanosuspension: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity.
-
Action: Prepare a nanosuspension using wet bead milling or high-pressure homogenization with appropriate stabilizers.
-
Benefit: Nanosuspensions can be administered as a liquid or further processed into solid dosage forms.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (with Hypothetical Permeability)
| Parameter | Value | Reference/Comment |
| Molecular Weight | 296.3 g/mol | [4] |
| Aqueous Solubility | Insoluble | [1] |
| Solubility in DMSO | ~30-59 mg/mL | [1][2][3][4] |
| Solubility in 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
| Caco-2 Permeability (Papp, A→B) | 1.5 x 10⁻⁶ cm/s (Hypothetical) | This is a hypothetical value for a moderately permeable compound. Actual values should be determined experimentally. |
| Oral Bioavailability | Low / Not Favorable | [1] |
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability of this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Increases surface area for dissolution by reducing particle size to the nanometer range. | Significant improvement in dissolution rate; applicable to a wide range of drugs. | Requires specialized equipment (homogenizer, mill); potential for particle aggregation. |
| Amorphous Solid Dispersion (ASD) | The drug is in a higher energy, more soluble amorphous state, leading to supersaturation. | Can achieve significant increases in apparent solubility and absorption. | Potential for recrystallization of the amorphous drug, leading to loss of bioavailability enhancement. |
| Lipid-Based Formulation (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract. | Can enhance solubility and permeability; may reduce food effects. | Potential for GI side effects; requires careful selection of excipients. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and an appropriate organic solvent (e.g., methanol, acetone).
-
Method: a. Dissolve both this compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:3 drug to polymer, w/w). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Gently scrape the dried film and mill it into a fine powder. f. Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
Protocol 2: In Vivo Pharmacokinetic Study to Evaluate an Enabling Formulation
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound in a suitable vehicle (for determination of absolute bioavailability).
-
Group 2: Oral (PO) administration of a simple aqueous suspension of this compound (control).
-
Group 3: Oral (PO) administration of the developed enabling formulation of this compound (e.g., ASD or nanosuspension).
-
-
Dosing:
-
IV: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO: Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative and absolute oral bioavailability.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining ZL0420 Delivery for Chronic Inflammation Models
Welcome to the technical support center for utilizing ZL0420 in chronic inflammation models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in chronic inflammation?
This compound is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4).[1] BRD4 is an epigenetic reader that plays a critical role in the transcription of pro-inflammatory genes. In chronic inflammatory conditions, BRD4 is involved in the activation of NF-κB signaling, which drives the expression of various inflammatory cytokines.[2] this compound works by binding to the acetyl-lysine binding pockets of BRD4, thereby preventing its interaction with acetylated histones and transcription factors like NF-κB.[1] This disruption of the BRD4-NF-κB signaling axis leads to the suppression of key inflammatory cytokines such as TNFα, IL-6, and IL-17A.[2]
Q2: In which chronic inflammation models has this compound been shown to be effective?
This compound has demonstrated efficacy in preclinical models of chronic airway inflammation and inflammatory bowel disease (IBD). Specifically, it has been tested in a mouse model of chronic airway remodeling induced by repetitive challenges with a Toll-like receptor 3 (TLR3) agonist (polyinosinic:polycytidylic acid or poly(I:C)) and has been noted for its use in dextran sulfate sodium (DSS)-induced colitis and Cbir1 T cell transfer colitis models.[2][3]
Q3: What is the recommended formulation and route of administration for this compound in in vivo studies?
This compound has low oral bioavailability.[4] Therefore, for in vivo studies, intraperitoneal (i.p.) injection is the recommended route of administration. A common formulation for this compound is a solution prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the solution is clear and to prepare it fresh on the day of use for optimal stability and to avoid precipitation.
Q4: What are the known effects of this compound on inflammatory markers in chronic models?
In a chronic airway remodeling model, this compound has been shown to significantly reduce the expression of mesenchymal transition markers and markers of BRD4 activity. For instance, it reduces the poly(I:C)-induced increase in H3K122Ac, a marker of BRD4 HAT activity, as well as the expression of SNAI1 and VIM.[5] In the context of IBD models, this compound has been shown to suppress the expression of inflammatory cytokines including TNFα, IL-6, and IL-17A.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | - Improper solvent ratio- Low temperature of the solution- Purity of the compound | - Ensure the solvents are added in the correct order and mixed thoroughly at each step.- Gently warm the solution and/or use sonication to aid dissolution.- Use fresh, high-purity this compound. |
| Inconsistent results between animals | - Variability in disease induction- Inaccurate dosing- Animal stress | - Standardize the disease induction protocol (e.g., DSS concentration, duration).- Ensure accurate calculation of dosage based on individual animal weight and precise administration of the injection volume.- Handle animals gently and consistently to minimize stress. |
| Signs of toxicity with long-term administration (e.g., significant weight loss, lethargy) | - High dosage- Vehicle toxicity- Off-target effects | - Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity.- Include a vehicle-only control group to assess the effects of the formulation itself.- While this compound is selective, monitor for any unexpected adverse effects. Consider reducing the dose or frequency if toxicity is observed. A related BRD4 inhibitor, ZL0516, has shown a high in vivo safety profile with repeated dosing, suggesting that class-specific toxicity may be low.[6] |
| Lack of efficacy | - Insufficient dosage or frequency- Poor stability of the compound in the formulation- Advanced stage of the disease | - Increase the dose or frequency of administration based on pilot studies.- Prepare the this compound formulation fresh before each injection to ensure its stability.- Initiate treatment at an earlier stage of the chronic inflammation model to assess its preventative or early therapeutic effects. |
Experimental Protocols
Chronic Airway Remodeling Model (Repetitive TLR3 Agonist Challenge)
This protocol is based on a model designed to mimic chronic airway inflammation and remodeling seen in conditions like asthma exacerbated by viral infections.[3][5]
1. Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
2. Induction of Chronic Airway Inflammation:
-
Inducing agent: Polyinosinic:polycytidylic acid (poly(I:C)), a TLR3 agonist.
-
Administration: Intranasal (i.n.) instillation.
-
Protocol: Administer poly(I:C) (e.g., 10-20 µg in 50 µL sterile PBS) intranasally to mice on alternating days for a period of 2 to 4 weeks to induce chronic inflammation and airway remodeling. A control group should receive sterile PBS.
3. This compound Administration:
-
Formulation: Prepare a stock solution of this compound in DMSO and then dilute with PEG300, Tween-80, and saline to the final concentrations.
-
Dosage: A starting dose of 10 mg/kg body weight can be used, but it is recommended to perform a dose-response study.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Schedule: Begin this compound treatment concurrently with the first poly(I:C) challenge and continue on the days of poly(I:C) administration throughout the study period.
4. Endpoint Analysis:
-
Histology: Collect lung tissue for Hematoxylin and Eosin (H&E) staining to assess inflammation and for Masson's trichrome or Sirius red staining to evaluate collagen deposition (fibrosis).
-
Immunohistochemistry/Immunofluorescence: Stain lung sections for markers of epithelial-mesenchymal transition (e.g., Vimentin, SNAI1) and BRD4 activity (e.g., H3K122Ac).[5]
-
Gene Expression Analysis: Extract RNA from lung tissue to quantify the expression of pro-inflammatory cytokines (e.g., TNFα, IL-6) and fibrosis-related genes by qRT-PCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to perform total and differential immune cell counts.
Chronic DSS-Induced Colitis Model
This protocol provides a general framework for inducing chronic colitis using DSS. The specific this compound treatment regimen should be optimized for your experimental goals.
1. Animal Model:
-
Species: C57BL/6 or BALB/c mice
-
Age: 8-12 weeks
2. Induction of Chronic Colitis:
-
Inducing agent: Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.
-
Administration: Administered in the drinking water.
-
Protocol: Induce chronic colitis by providing mice with drinking water containing 1.5-3.0% (w/v) DSS for 5-7 days, followed by a recovery period of 7-14 days with regular drinking water. This cycle is typically repeated 2-3 times to establish chronic inflammation.
3. This compound Administration:
-
Formulation: Prepare this compound for intraperitoneal injection as described above.
-
Dosage: Based on acute studies and studies with similar compounds, a starting dose of 5-10 mg/kg can be considered. A pilot dose-response study is highly recommended.
-
Administration: Intraperitoneal (i.p.) injection.
-
Schedule: Administer this compound daily or on alternating days, starting either prophylactically (at the beginning of the first DSS cycle) or therapeutically (after the first signs of colitis).
4. Endpoint Analysis:
-
Clinical Scoring (Disease Activity Index - DAI): Monitor and score body weight loss, stool consistency, and presence of blood in the stool daily.
-
Colon Histology: At the end of the study, collect the colon, measure its length, and prepare "swiss rolls" for H&E staining. Score for inflammation severity, extent, crypt damage, and ulceration.
-
Cytokine Analysis: Homogenize colon tissue to measure the protein levels of TNFα, IL-6, and IL-1β by ELISA or multiplex assay.
-
Myeloperoxidase (MPO) Assay: Perform an MPO assay on colon tissue homogenates as a quantitative measure of neutrophil infiltration.
Data Presentation
Table 1: Effect of this compound on Markers of Mesenchymal Transition and BRD4 Activity in a Chronic Airway Remodeling Model
| Treatment Group | H3K122Ac (Fold Change vs. Control) | SNAI1 (Fold Change vs. Control) | VIM (Fold Change vs. Control) | CDH1 (% Inhibition vs. Control) |
| Poly(I:C) | 12.6 | 7.2 | 12.6 | 80 |
| Poly(I:C) + this compound | ~1.0 | 1.6 | 2.0 | ~15 |
| Data is approximated from graphical representations in Tian et al., 2018.[5] |
Visualizations
Caption: Experimental workflow for testing this compound in chronic inflammation models.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle of BRD4 Inhibitors: ZL0420 vs. JQ1
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of therapeutic targets. Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, has emerged as a critical target in oncology and inflammatory diseases. This guide provides an objective comparison of two prominent BRD4 inhibitors, ZL0420 and JQ1, supported by experimental data to inform inhibitor selection.
JQ1, a thienotriazolodiazepine, is a well-established, potent, and cell-permeable inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] Its broad activity across the BET family has made it an invaluable tool for validating BRD4 as a therapeutic target.[3][4] However, this lack of selectivity can lead to off-target effects.[1] In contrast, this compound was developed as a more selective and potent BRD4 inhibitor.[5]
This guide delves into a comparative analysis of their performance, focusing on biochemical potency, selectivity, and cellular and in vivo effects.
Quantitative Performance Data: A Clearer Picture of Potency and Selectivity
The following tables summarize the key quantitative data for this compound and JQ1, providing a direct comparison of their inhibitory activities against BRD4 and other BET family members.
Table 1: Biochemical Potency against BRD4 Bromodomains
| Inhibitor | Target Bromodomain | IC50 (nM) | Binding Affinity (Kd) (nM) |
| This compound | BRD4 BD1 | 27 | Not Available |
| BRD4 BD2 | 32 | Not Available | |
| JQ1 | BRD4 BD1 | 77 | ~50 |
| BRD4 BD2 | 33 | ~90 |
IC50 values for this compound and JQ1 against BRD4 BD1 and BD2 were determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[5][6] Binding affinity (Kd) for JQ1 was determined by Isothermal Titration Calorimetry (ITC).[6]
Table 2: Selectivity Profile against BET Family Bromodomains
| Inhibitor | BRD2 IC50 (µM) | BRD3 IC50 (µM) | BRDT IC50 (µM) | Fold Selectivity (BRD2/BRD4 BD1) |
| This compound | 0.77 - 1.8 | 2.2 - 2.5 | 2.8 - 3.3 | ~30-60 fold |
| JQ1 | Pan-BET inhibitor | Pan-BET inhibitor | Pan-BET inhibitor | Non-selective |
Selectivity data for this compound was obtained from TR-FRET assays.[5] JQ1 is characterized as a pan-BET inhibitor with similar affinity across the family.[1][7]
Table 3: Comparative In Vivo Efficacy (Mouse Model of Airway Inflammation)
| Treatment | Effect on Airway Inflammation | Toxicity |
| This compound | More effective at reducing inflammation | Better tolerated, no apparent toxic effects |
| JQ1 | Less effective than this compound at equivalent doses | Not specified in direct comparison |
This data is derived from a study using a poly(I:C)-induced airway inflammation mouse model.[5]
Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding
Both this compound and JQ1 function as competitive inhibitors at the acetyl-lysine binding pocket of BRD4's bromodomains. By occupying this pocket, they prevent BRD4 from binding to acetylated histones on chromatin. This displacement disrupts the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), leading to the downregulation of target gene expression, such as the proto-oncogene MYC.[3]
Mechanism of BRD4 Inhibition.
Experimental Protocols: Methodologies for Inhibitor Characterization
The following outlines the key experimental protocols used to generate the comparative data presented in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Biochemical Inhibition
Objective: To determine the in vitro potency (IC50) of inhibitors in disrupting the interaction between a BRD4 bromodomain and an acetylated histone peptide.
Protocol Outline:
-
Reagents: Recombinant purified BRD4 bromodomain (e.g., GST-tagged BRD4-BD1), a biotinylated and acetylated histone H4 peptide, a Europium-labeled anti-GST antibody (donor), and a Streptavidin-conjugated acceptor fluorophore.
-
Procedure:
-
Inhibitors (this compound or JQ1) are serially diluted.
-
The BRD4 protein, histone peptide, and inhibitor are incubated together in a microplate.
-
The donor and acceptor reagents are added.
-
In the absence of an inhibitor, the proximity of the donor and acceptor due to the protein-peptide interaction results in a FRET signal.
-
The plate is incubated, and the TR-FRET signal is measured using a plate reader.
-
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to calculate the IC50 value.
TR-FRET Assay Workflow.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of BRD4 inhibitors on the proliferation and viability of cancer cells.
Protocol Outline:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the BRD4 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to the wells.
-
Measurement: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values are determined.
In Vivo Murine Model of Airway Inflammation
Objective: To evaluate the in vivo efficacy and tolerability of BRD4 inhibitors.
Protocol Outline:
-
Animal Model: C57BL/6 mice are used.
-
Treatment: Mice are pre-treated with this compound, JQ1, or a vehicle control via intraperitoneal injection.
-
Induction of Inflammation: Airway inflammation is induced by intranasal administration of polyinosinic:polycytidylic acid (poly(I:C)), a viral mimic.
-
Assessment:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts are performed to quantify inflammatory cell infiltration.
-
Histology: Lung tissue is collected, sectioned, and stained to assess inflammation and tissue damage.
-
Toxicity Monitoring: Animal weight and general health are monitored throughout the experiment.
-
Conclusion
Both this compound and JQ1 are potent inhibitors of BRD4. However, the available data indicates that this compound exhibits superior performance in terms of both potency against BRD4 and selectivity over other BET family members.[5] The in vivo studies further support the potential of this compound as a more effective and better-tolerated therapeutic candidate.[5]
For researchers investigating the specific roles of BRD4, the higher selectivity of this compound makes it a more precise chemical probe, minimizing the confounding effects of inhibiting other BET proteins. While JQ1 remains a valuable tool for studying the broader consequences of pan-BET inhibition, this compound offers a more targeted approach for dissecting BRD4-specific pathways. The choice between these inhibitors will ultimately depend on the specific experimental goals and the desired level of selectivity.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of BET Inhibitors ZL0420 and RVX208
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising class of therapeutics for a range of diseases, from cancer to cardiovascular conditions. This guide provides a detailed, data-driven comparison of two notable BET inhibitors: ZL0420 and RVX208 (also known as apabetalone). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective efficacies supported by experimental data and methodologies.
Overview and Mechanism of Action
Both this compound and RVX208 exert their effects by targeting the bromodomains of BET proteins, primarily BRD4. These bromodomains are crucial for recognizing acetylated lysine residues on histones, a key mechanism in the transcriptional activation of genes. By competitively binding to these bromodomains, this compound and RVX208 disrupt the interaction between BRD4 and acetylated chromatin, thereby modulating gene expression.
RVX208 (Apabetalone) is an orally active BET inhibitor that exhibits selectivity for the second bromodomain (BD2) of BET proteins.[1][2][3] Its primary therapeutic application has been in the treatment of atherosclerosis.[4][5] The mechanism of action for its anti-atherosclerotic effects is largely attributed to the upregulation of Apolipoprotein A-I (ApoA-I) synthesis, the main protein component of high-density lipoprotein (HDL).[4][5] This leads to increased HDL cholesterol (HDL-C) levels and enhanced reverse cholesterol transport.[5] RVX208 has undergone extensive clinical evaluation, including Phase III trials.[6][7]
This compound is a potent and selective inhibitor of BRD4, demonstrating high affinity for both the first (BD1) and second (BD2) bromodomains.[8][9] Preclinical studies have highlighted its significant efficacy in mitigating airway inflammation, suggesting its potential as a therapeutic for respiratory diseases.[8][10] Research indicates that this compound is more potent and selective than RVX208 in certain contexts, particularly in inhibiting inflammatory gene expression.[8]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and RVX208 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Inhibitory Concentrations
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | BRD4 BD1 | TR-FRET | 27 nM (IC50) | [8] |
| BRD4 BD2 | TR-FRET | 32 nM (IC50) | [8] | |
| TLR3-dependent innate immune genes (ISG54, ISG56, IL-8, Groβ) in hSAECs | Q-RT-PCR | 0.49 - 0.86 µM (IC50) | [8] | |
| RVX208 | BRD2 BD1 | ITC | ~2-3 µM (Kd) | [5] |
| BRD2 BD2 | ITC | ~5-30 nM (Kd) | [5] | |
| BRD3 BD1 | ITC | 4.06 ± 0.16 μM (Kd) | [3] | |
| BRD3 BD2 | ITC | 0.194 ± 0.013 μM (Kd) | [3] | |
| BRD4 BD1 | AlphaScreen | Lower affinity (Kd ~4 µM for BRD3-BD1) | [11] | |
| BRD4 BD2 | AlphaScreen | Higher affinity (Kd ~195 nM for BRD3-BD2) | [11] | |
| BET tandem BD1/BD2 constructs | Peptide Competition Assay | 0.5 - 1.8 µM (IC50) | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| This compound | C57BL/6 Mice | Poly(I:C)-induced acute airway inflammation | - Almost completely blocked the accumulation of neutrophils around airways. - More effective than RVX208 at equivalent doses in reducing airway inflammation. | [8][10] |
| RVX208 | ApoE deficient mice | Hyperlipidemia-induced atherosclerosis | - Showed a reduction in atherosclerosis. | [2] |
| African Green Monkeys | - | - Increased serum ApoA-I and HDL-C levels. | [12] |
Table 3: Summary of Key Clinical Trial Results for RVX208 (Apabetalone)
| Trial Name | Phase | Patient Population | Key Outcomes | Reference |
| ASSERT (NCT01058018) | II | Statin-treated patients with stable coronary artery disease | - Dose-dependent, though not statistically significant, increase in ApoA-I and HDL. - Significant increase in the mean size of HDL particles. | [13] |
| ASSURE (NCT01067820) | IIb | Patients with angiographic coronary disease and low HDL-C | - No significant difference in the change in percent atheroma volume compared to placebo. - No greater increase in ApoA-I or HDL-C compared to placebo. | [14] |
| BETonMACE (NCT02586155) | III | Patients with recent acute coronary syndrome, type 2 diabetes, and low HDL-C | - Did not significantly reduce the primary endpoint of cardiovascular death, nonfatal myocardial infarction, or stroke. | [6][15] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and RVX208, as well as a typical experimental workflow for evaluating BET inhibitor activity.
Caption: this compound inhibits BRD4, blocking TLR3-induced inflammatory gene expression.
Caption: RVX208 inhibits BRD4, leading to increased ApoA-I production and HDL formation.
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Protocols
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for BRD4 Binding Affinity
This protocol is a representative method for determining the binding affinity of inhibitors to BRD4 bromodomains.
Materials:
-
Purified recombinant BRD4-BD1 or BRD4-BD2 protein.
-
Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16).
-
Test compounds (this compound, RVX208) dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Europium-labeled anti-GST antibody (or other appropriate tag-specific antibody).
-
Streptavidin-conjugated Allophycocyanin (APC).
-
384-well low-volume microplates.
-
TR-FRET compatible microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add 4 µL of BRD4 protein solution (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature.
-
Add 4 µL of biotinylated histone H4 peptide solution (final concentration ~100 nM) to each well.
-
Prepare the detection reagent mix containing the Europium-labeled antibody and Streptavidin-APC in assay buffer.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal by reading the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.
In Vivo Murine Model of Acute Airway Inflammation
This protocol describes a method to evaluate the in vivo efficacy of BRD4 inhibitors in a model of virally-induced airway inflammation.[8]
Animals:
-
C57BL/6 mice (6-8 weeks old).
Materials:
-
Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of viral dsRNA.
-
This compound or RVX208 formulated for intraperitoneal (i.p.) injection.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Administer this compound, RVX208 (e.g., 10 mg/kg), or vehicle control via i.p. injection to the mice.
-
After a predetermined pre-treatment time (e.g., 1 hour), intranasally instill Poly(I:C) (e.g., 20 µg in 50 µL PBS) or PBS as a control to induce airway inflammation.
-
At 24 hours post-instillation, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS to collect BAL fluid.
-
Determine the total and differential cell counts in the BAL fluid using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Harvest lung tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and for quantitative real-time PCR (Q-RT-PCR) to measure the expression of inflammatory genes.
Clinical Trial Protocol Outline for RVX208 (Apabetalone) - Based on BETonMACE Trial
This provides a general outline of the methodology used in the Phase III BETonMACE clinical trial.[6][7]
Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter trial.
Patient Population:
-
Patients with a recent acute coronary syndrome (within 7-90 days).
-
Diagnosed with type 2 diabetes mellitus.
-
Low baseline HDL-C levels.
Intervention:
-
Patients were randomized in a 1:1 ratio to receive either:
-
Apabetalone (100 mg orally twice daily).
-
Matching placebo.
-
-
All patients received standard-of-care therapy, including high-intensity statins.
Primary Outcome:
-
Time to the first occurrence of a composite of major adverse cardiovascular events (MACE), typically including cardiovascular death, nonfatal myocardial infarction, and stroke.
Follow-up:
-
Patients were followed for a median duration of approximately 26.5 months.
Data Analysis:
-
The primary efficacy analysis was a time-to-event analysis using a Cox proportional hazards model to compare the risk of MACE between the apabetalone and placebo groups.
Conclusion
This compound and RVX208 are both significant BET inhibitors, but their profiles suggest different therapeutic niches.
This compound demonstrates high potency in inhibiting both BRD4 bromodomains and shows considerable promise in preclinical models of inflammatory diseases, particularly airway inflammation. Its superior potency in in vitro and in vivo inflammation models compared to RVX208 suggests it may be a strong candidate for further development in this area.
RVX208 (Apabetalone) , with its selectivity for BD2 and oral bioavailability, has been extensively studied in the context of cardiovascular disease. While it has shown a consistent ability to raise ApoA-I and HDL-C levels, large-scale Phase III clinical trials have not demonstrated a statistically significant reduction in major adverse cardiovascular events in the studied high-risk patient population.
For researchers in the field, the choice between these inhibitors will depend on the specific biological question and therapeutic application. This compound appears to be a more potent tool for investigating the role of pan-BRD4 inhibition in inflammatory processes, while the extensive clinical data for RVX208 provides valuable insights into the long-term effects and therapeutic potential of a BD2-selective BET inhibitor in a cardiovascular setting. Further research is warranted to fully elucidate the therapeutic potential of both compounds.
References
- 1. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apabetalone: Evidence and Outcomes Related to Cardiovascular Health | ECR Journal [ecrjournal.com]
- 3. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RVX-208, an inducer of ApoA-I in humans, is a BET bromodomain antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Apabetalone Added to Standard Therapy on Major Adverse Cardiovascular Events in Patients With Recent Acute Coronary Syndrome and Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resverlogix Commences Phase 3 Clinical Trial BETonMACE With Apabetalone | tctmd.com [tctmd.com]
- 8. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. atsjournals.org [atsjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of the BET Protein Inhibitor, RVX-208, on Progression of Coronary Atherosclerosis: Results of the Phase 2b, Randomized, Double-Blind, Multicenter, ASSURE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Apabetalone Added to Standard Therapy on Major Adverse Cardiovascular Events in Patients With Recent Acute Coronary Syndrome and Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
ZL0420: A Potent and Selective BRD4 Inhibitor for Research and Drug Development
In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in various diseases, including cancer and inflammation. This guide provides a comprehensive comparison of the novel BRD4 inhibitor, ZL0420, with other well-established alternatives, (+)-JQ1 and RVX-208, supported by experimental data to validate its selectivity and potency. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of BRD4 inhibitors for their studies.
Comparative Analysis of BRD4 Inhibitor Selectivity
The selectivity of an inhibitor is a crucial factor in minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the inhibitory activity (IC50) of this compound in comparison to (+)-JQ1 and the selectivity profile of RVX-208 against various bromodomains. The data clearly demonstrates this compound's potent and selective inhibition of BRD4.
| Compound | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | BRD2 IC50 (µM) | BRD3 IC50 (µM) | BRDT IC50 (µM) | CBP IC50 (µM) | Selectivity Profile |
| This compound | 27[1][2][3][4] | 32[1][2][5][3][4] | 0.77 - 1.8[1] | 2.2 - 2.5[1] | 2.8 - 3.3[1] | > 10[1] | Potent and selective for BRD4 over other BET family members and non-BET protein CBP.[1] |
| (+)-JQ1 | 77[5] | 33[5] | 17.7 (N-terminal) | - | - | 12942 | Non-specific among BET family members.[1] |
| RVX-208 | - | - | KD ~2-3 µM (BD1) | IC50 = 87 µM (BD1) | - | - | Selective for the second bromodomain (BD2) of BET proteins.[1][6] |
Note: Some values for (+)-JQ1 and RVX-208 are presented as Kd or for specific bromodomains as found in the literature. Direct comparative IC50 values across all listed bromodomains were not consistently available for all compounds.
Experimental Validation of BRD4 Inhibition
The determination of inhibitor potency and selectivity is paramount. The primary method cited for quantifying the binding affinity of this compound and its comparators to BRD4 is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is a robust, high-throughput method for measuring the binding of an inhibitor to a target protein. The principle relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. Inhibition of the protein-ligand interaction disrupts this energy transfer, leading to a measurable change in the fluorescent signal.
Materials:
-
Europium (Eu3+) chelate-labeled BRD4 bromodomain (donor fluorophore)
-
Biotinylated peptide containing an acetylated lysine residue (ligand)
-
Allophycocyanin (APC)-labeled avidin (acceptor fluorophore)
-
Test compounds (e.g., this compound, (+)-JQ1)
-
Assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a mixture of the Eu3+-labeled BRD4 bromodomain and the biotinylated acetylated peptide. Prepare a solution of APC-labeled avidin.
-
Assay Reaction: In a 384-well plate, add the test compound dilutions. Subsequently, add the Eu3+-BRD4 and biotinylated peptide mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Add the APC-labeled avidin solution to all wells. The avidin binds to the biotinylated peptide, bringing the acceptor (APC) in close proximity to the donor (Eu3+-BRD4) if the peptide is bound to the bromodomain.
-
Signal Measurement: Read the plate using a TR-FRET-compatible microplate reader. The reader excites the europium donor and measures the emission from both the donor and the acceptor.
-
Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the context of this compound's activity and the experimental approach to its validation, the following diagrams are provided.
Caption: TLR3-BRD4 Signaling Pathway in Inflammation.
Caption: Experimental Workflow for BRD4 Inhibitor Selectivity Assessment.
Conclusion
The data presented in this guide underscore the potent and selective nature of this compound as a BRD4 inhibitor.[1][2][5][3][4] Its nanomolar efficacy against both bromodomains of BRD4, coupled with a favorable selectivity profile against other BET family members and the non-BET protein CBP, positions it as a valuable tool for investigating the biological functions of BRD4 and as a promising candidate for further drug development.[1] The detailed experimental protocol for the TR-FRET assay provides a clear framework for the validation and characterization of such inhibitors. The provided diagrams offer a visual representation of the relevant signaling pathway and the experimental logic, facilitating a deeper understanding of this compound's mechanism and validation. Researchers are encouraged to consider this comprehensive data when selecting a BRD4 inhibitor for their specific research needs.
References
- 1. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
ZL0420: A Potent and Selective BET Inhibitor for Attenuating Inflammation
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics for a multitude of diseases, including cancer and inflammatory conditions. Their ability to reversibly bind to the bromodomains of BET proteins—BRD2, BRD3, BRD4, and the testis-specific BRDT—disrupts the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of key pro-inflammatory and oncogenic genes. This guide provides a comprehensive comparison of ZL0420, a novel and highly selective BRD4 inhibitor, with other well-characterized BET inhibitors—JQ1, I-BET762, and RVX-208—focusing on their efficacy in mitigating inflammation.
Performance Comparison: Potency and Selectivity
The therapeutic efficacy and potential side effects of BET inhibitors are intrinsically linked to their potency and selectivity for the individual bromodomains (BD1 and BD2) of each BET family member. This compound has been identified as a potent and selective inhibitor of BRD4.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | BRD4 (BD1) | 27 | Highly selective for BRD4 over other BET family members. | [1][2] |
| BRD4 (BD2) | 32 | [1][2] | ||
| JQ1 | BRD4 (BD1) | 77 | Pan-BET inhibitor, binds to all BET family bromodomains. | [3] |
| BRD4 (BD2) | 33 | [3] | ||
| BRD2 (BD1) | 17.7 | [4] | ||
| BRD3 (BD2) | 32.6 | [4] | ||
| I-BET762 | BET family | 32.5 - 42.5 | Potent pan-BET inhibitor. | [5][6][7][8] |
| RVX-208 | BRD2 (BD2) | 0.510 µM | Preferentially binds to the second bromodomain (BD2) of BET proteins. | [9][10][11] |
| BRD3 (BD1) | 87 µM | [9] |
In Vivo Efficacy: Attenuation of Inflammatory Responses
Preclinical studies in various animal models of inflammation have demonstrated the potential of BET inhibitors to reduce the production of pro-inflammatory cytokines and ameliorate disease severity.
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Mouse model of airway inflammation | Potently reduces airway inflammation. | [2] |
| JQ1 | Murine periodontitis model | Significantly inhibited inflammatory cytokine expression in gingival tissues. | [5][9] |
| Endotoxemic mice | Blunts the "cytokine storm" by reducing serum levels of IL-6 and TNF-α and rescues mice from LPS-induced death. | [12] | |
| Spinal cord injury model | Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enhances anti-inflammatory cytokines. | [3][13] | |
| I-BET762 | T-cell mediated inflammation model | Suppressive effects on inflammation accompanied by reduced macrophage recruitment. | [3] |
| RVX-208 | Mouse model of hyperlipidemia and aortic lesion | Significantly reduced serum proinflammatory cytokines. | [4] |
| Preclinical EAE models of acute inflammation and autoimmunity | Demonstrates therapeutic effects. | [13] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A primary mechanism through which BET inhibitors exert their anti-inflammatory effects is by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and recruits co-activators, including BRD4, to initiate the transcription of target genes. BET inhibitors, by displacing BRD4 from acetylated histones at the promoters and enhancers of these genes, effectively suppress their transcription.
Caption: The NF-κB signaling pathway and the mechanism of action of BET inhibitors.
Experimental Workflow for Evaluating BET Inhibitors
A standardized workflow is crucial for the systematic evaluation and comparison of different BET inhibitors. This typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Caption: A general experimental workflow for the preclinical evaluation of BET inhibitors in inflammation.
Detailed Methodologies
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or serum samples.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
2. Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
-
Principle: qPCR is used to measure the relative mRNA expression levels of pro-inflammatory genes.
-
Protocol:
-
Isolate total RNA from cells or tissues.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Monitor the amplification of the target gene and a housekeeping gene in real-time.
-
Calculate the relative gene expression using the ΔΔCt method.
-
3. Western Blot for NF-κB Pathway Protein Analysis
-
Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p65, IκBα).
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry.
-
4. Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
-
Principle: ChIP is used to determine the specific genomic loci where BRD4 is bound.
-
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitate the BRD4-DNA complexes using a BRD4-specific antibody.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions bound by BRD4.
-
Logical Framework: How BET Inhibitors Combat Inflammation
The anti-inflammatory action of BET inhibitors can be understood through a clear logical progression, from molecular interaction to physiological outcome.
Caption: A logical diagram illustrating how BET inhibitors interrupt the inflammatory cascade.
References
- 1. Role of interleukin-1beta during pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET protein inhibitor apabetalone (RVX-208) suppresses pro-inflammatory hyper-activation of monocytes from patients with cardiovascular disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromodomain and extraterminal (BET) protein inhibition of IgG/IgE production in murine B cells is counter‐balanced by a strong Th2 bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Analysis of BRD4 Inhibitors: ZL0420 and ZL0454
This guide provides a detailed comparative analysis of two potent and selective Bromodomain-containing protein 4 (BRD4) inhibitors, ZL0420 and ZL0454. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BRD4 in inflammatory diseases.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in the regulation of gene expression. Its involvement in various diseases, particularly cancer and inflammatory conditions, has made it an attractive target for therapeutic intervention. This compound and ZL0454 are two novel small molecule inhibitors designed to be potent and selective antagonists of BRD4.[1] This guide will compare their performance based on available experimental data, detail the methodologies used in these studies, and visualize the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the key quantitative data for this compound and ZL0454, providing a direct comparison of their biochemical potency and cellular activity.
| Parameter | This compound | ZL0454 | Reference Compound |
| BRD4 BD1 IC50 | 27 nM[2][3][4][5] | Potent (nanomolar affinity)[1] | (+)-JQ1: Non-specific among BET members[1] |
| BRD4 BD2 IC50 | 32 nM[2][3][4][5] | Potent (nanomolar affinity)[1] | RVX-208: BD2 selective[1] |
| Selectivity | Good selectivity over BRD2[3] | 30-60 fold selectivity for BRD4 over BRD2, 50-90 fold over BRD3, and 70-120 fold over BRDT[1] | - |
| Cellular Activity (IC50 in hSAECs) | 0.49 - 0.86 µM for inhibiting TLR3-dependent innate immune genes (ISG54, ISG56, IL-8, Groβ)[1][4][5] | Submicromolar IC50 for inhibiting poly(I:C) induced innate signaling[6] | (+)-JQ1: 1.38 - 3.85 µM; RVX-208: 1.38 - 3.85 µM[1] |
Mechanism of Action
Both this compound and ZL0454 are potent and selective inhibitors of BRD4.[1] They function by binding to the acetyl-lysine (KAc) binding pockets of the two N-terminal bromodomains (BD1 and BD2) of BRD4.[1][4] This competitive binding prevents BRD4 from interacting with acetylated histones and other proteins, thereby disrupting its role in transcriptional activation.[1][7]
Specifically, these inhibitors have been shown to effectively block the Toll-like receptor 3 (TLR3)-dependent innate immune gene program in human small airway epithelial cells (hSAECs).[1][4] TLR3 activation, for instance by the viral mimic polyinosinic:polycytidylic acid (poly(I:C)), triggers a signaling cascade that involves the transcription factor NF-κB.[6] NF-κB, in turn, recruits BRD4 to the promoters of pro-inflammatory genes, leading to their expression.[6][8] By inhibiting BRD4, this compound and ZL0454 disrupt this crucial step, leading to a reduction in the expression of inflammatory mediators.[1][6] Furthermore, ZL0454 has been shown to disrupt the interaction of BRD4 with components of the spliceosome, suggesting an additional layer of regulation on inflammatory gene expression.[7][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ZL0454.
In Vitro Inhibition of Innate Immune Gene Expression in hSAECs
Objective: To determine the potency of this compound and ZL0454 in inhibiting the expression of innate immune genes induced by a TLR3 agonist.
Cell Line: Human Small Airway Epithelial Cells (hSAECs).[1]
Procedure:
-
hSAECs are pre-incubated with varying concentrations of the test compounds (this compound, ZL0454, or reference compounds) overnight.[1]
-
The cells are then stimulated with poly(I:C) (a TLR3 agonist) at a concentration of 10 µg/mL for 4 hours to induce the expression of innate immune genes.[1][6]
-
Following stimulation, total RNA is extracted from the cells.
-
The expression levels of target genes (e.g., ISG54, ISG56, IL-8, Groβ) are quantified using quantitative real-time PCR (qRT-PCR).[1]
-
The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.[1]
In Vivo Mouse Model of Acute Airway Inflammation
Objective: To evaluate the in vivo efficacy of BRD4 inhibitors in a mouse model of poly(I:C)-induced acute airway inflammation.
Animal Model: C57BL/6 mice.[4]
Procedure:
-
Mice are pre-treated with the BRD4 inhibitor (e.g., this compound at 10 mg/kg body weight) or vehicle via intraperitoneal injection one day prior to poly(I:C) stimulation.[4]
-
On the day of stimulation, the animals receive a second dose of the inhibitor immediately followed by intranasal administration of poly(I:C) (300 µg dissolved in 50 µL PBS) or PBS as a control.[4]
-
One day after poly(I:C) administration, the mice are euthanized.[4]
-
Bronchoalveolar lavage fluid (BALF) and lung tissues are collected for further analysis, such as cell counting (e.g., neutrophils) and cytokine measurements, to assess the extent of inflammation.[4][5]
Visualizations
Signaling Pathway of TLR3-Mediated Inflammation
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]
- 8. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
ZL0420: A Potent and Selective BRD4 Inhibitor for Modulating IL-8 Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZL0420, a novel and highly selective inhibitor of Bromodomain-containing protein 4 (BRD4), and its effect on Interleukin-8 (IL-8) expression. IL-8 is a key chemokine involved in various inflammatory processes, and its modulation is a critical target in drug development. This document compares this compound with other relevant compounds, offering supporting experimental data and detailed methodologies to aid in research and development decisions.
Performance Comparison of IL-8 Expression Inhibitors
This compound has demonstrated significant potency in the inhibition of IL-8 expression. The following tables summarize the available quantitative data for this compound and other inhibitors, including both BET (Bromodomain and Extra-Terminal) family inhibitors and compounds targeting other signaling pathways involved in IL-8 regulation.
| Compound | Target | Cell Type | IC50 / Potency | Citation |
| This compound | BRD4 | Human Small Airway Epithelial Cells (hSAECs) | Submicromolar potency in inhibiting the TLR3-dependent innate immune gene program, including IL-8. | |
| JQ1 | Pan-BET | Human Airway Epithelial Cells | Suppresses IL-1β-induced IL-8 release. | [1] |
| RVX208 (Apabetalone) | BET (BD2 selective) | Monocytes | Lowers the enhanced secretion of IL-8 in diabetic and cardiovascular disease patients. | [2] |
| I-BET151 | Pan-BET | Rheumatoid Arthritis Synovial Fibroblasts | Suppressed cytokine and TLR ligand-induced secretion of IL-8. | [3] |
| Reparixin | CXCR1/CXCR2 | Human Polymorphonuclear Leukocytes | IC50 of 1 nM for CXCR1. | [4] |
| SB203580 | p38 MAPK | Human Bronchial Epithelial Cells | Reduces pyocyanin-potentiated IL-8 release. | [5] |
| PD98059 | MEK1/2 (ERK pathway) | HT29-D4 Colon Carcinoma Cells | Completely abrogated TNF-induced IL-8 production. | [6] |
| BAY 11-7082 | NF-κB | HT29-D4 Colon Carcinoma Cells | Completely abrogated TNF-induced IL-8 production. | [6] |
Experimental Protocols
Induction and Measurement of IL-8 Expression in Human Small Airway Epithelial Cells (hSAECs)
This protocol outlines a general procedure for stimulating IL-8 production in hSAECs and its subsequent quantification.
1. Cell Culture:
-
Human Small Airway Epithelial Cells (hSAECs) are cultured under standard conditions (37°C, 5% CO2) in appropriate growth media until they reach a desired confluency (typically 80-90%).
2. Stimulation of IL-8 Expression:
-
To induce an inflammatory response and IL-8 expression, cells are treated with polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3).
-
A typical concentration of poly(I:C) used is 10-50 µg/mL.
-
Cells are incubated with poly(I:C) for a specified period, generally ranging from 6 to 24 hours.
3. Treatment with Inhibitors:
-
To test the effect of inhibitors like this compound, cells are pre-treated with various concentrations of the compound for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus (poly(I:C)).
4. Sample Collection:
-
After the incubation period, the cell culture supernatant is collected to measure secreted IL-8 protein.
-
The cells can be harvested for RNA extraction to measure IL-8 mRNA levels.
5. Quantification of IL-8:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the standard method for quantifying secreted IL-8 protein in the cell culture supernatant. Commercially available human IL-8 ELISA kits are used according to the manufacturer's instructions. The general steps include:
-
Coating a 96-well plate with a capture antibody specific for human IL-8.
-
Adding the collected cell culture supernatants and a series of IL-8 standards to the wells.
-
Incubating to allow IL-8 to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
Calculating the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
-
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify IL-8 mRNA levels from the harvested cells.
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using primers specific for human IL-8 and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
The relative expression of IL-8 mRNA is calculated using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway leading to IL-8 expression and a typical experimental workflow for evaluating inhibitors.
Caption: this compound inhibits IL-8 expression by blocking BRD4 recruitment.
Caption: Workflow for evaluating inhibitors of IL-8 expression.
References
- 1. Brd4 Is Essential for IL-1β-Induced Inflammation in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bromodomain protein inhibitor I-BET151 suppresses expression of inflammatory genes and matrix degrading enzymes in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of pyocyanin-potentiated IL-8 release by steroids in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
ZL0420: A Comparative Analysis of a Potent BRD4 Inhibitor Across Species
A detailed guide for researchers, scientists, and drug development professionals on the cross-species activity and performance of ZL0420, a selective BRD4 inhibitor, in comparison to other notable alternatives.
This compound has emerged as a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4, a key regulator of gene transcription implicated in a variety of diseases, including cancer and inflammation.[1][2][3] This guide provides a comprehensive comparison of this compound's activity in human and murine models, alongside a critical evaluation of its performance against other well-known BET inhibitors, (+)-JQ1 and RVX-208.
Performance Comparison of BET Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and its comparators against the bromodomains of BRD4.
| Compound | Target(s) | IC50 (BRD4 BD1) | IC50 (BRD4 BD2) | Species (in vitro) | Key Findings |
| This compound | BRD4 | 27 nM [1][2][3] | 32 nM [1][2][4] | Human | Potent and selective inhibitor of BRD4.[1][2][3] Effectively suppresses the TLR3-dependent innate immune gene program in human small airway epithelial cells (hSAECs).[1][2] |
| ZL0454 | BRD4 | Not explicitly stated, but described as potent | Not explicitly stated, but described as potent | Human | Exhibits 16- to 57-fold BRD4 selectivity over BRD2.[5] |
| (+)-JQ1 | Pan-BET | Not specified, but potent | Not specified, but potent | Human | Broad-spectrum anti-tumor activity by displacing BRD4 from chromatin.[6][7] |
| RVX-208 | BET (BD2 selective) | ~4 µM (BRD3 BD1)[8] | ~195 nM (BRD3 BD2)[8] | Human | Preferentially binds to the second bromodomain (BD2) of BET proteins.[8][9][10][11] |
The subsequent table outlines the in vivo effects of these inhibitors in murine models.
| Compound | Species (in vivo) | Dosage | Route of Administration | Key Findings |
| This compound | Mouse | 10 mg/kg | Intraperitoneal | Demonstrates potent efficacy in reducing airway inflammation with low toxicity.[2] Effectively mitigates poly(I:C)-induced weight loss and fibrosis. [12][13] |
| ZL0454 | Mouse | 10 mg/kg | Intraperitoneal | More effective than nonselective BET inhibitors at equivalent doses in reducing airway remodeling.[12][13] |
| (+)-JQ1 | Mouse | 50 mg/kg | Not specified | Exhibits anti-tumor efficacy in xenograft models.[6] |
| RVX-208 | Mouse | Not specified | Not specified | Modestly affects BET-dependent gene transcription in vivo.[8][9][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro Inhibition of Innate Immune Gene Expression in hSAECs
Cell Culture and Treatment: Human small airway epithelial cells (hSAECs) are cultured under standard conditions. To induce an inflammatory response, cells are stimulated with polyinosinic:polycytidylic acid (poly(I:C)), a Toll-like receptor 3 (TLR3) agonist.[1] Concurrently, cells are treated with varying concentrations of this compound or alternative inhibitors.
Quantitative Real-Time PCR (qRT-PCR): Following treatment, total RNA is extracted from the hSAECs. The expression levels of target innate immune genes, such as ISG54, ISG56, IL-8, and Groβ, are quantified using qRT-PCR.[1] The relative gene expression is normalized to a housekeeping gene.
In Vivo Mouse Model of Airway Inflammation
Animal Model: Male C57BL/6 mice are commonly used.[14] Airway inflammation is induced by intranasal administration of poly(I:C).
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[2] Treatment is typically given prior to and concurrently with the inflammatory challenge.
Assessment of Airway Inflammation: Twenty-four hours after the final treatment, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are harvested for histological examination to assess the extent of inflammation and tissue damage.[2]
Conclusion
This compound demonstrates significant promise as a selective and potent BRD4 inhibitor. Its efficacy in both human cell lines and mouse models of airway inflammation highlights its potential for therapeutic development. Compared to the pan-BET inhibitor (+)-JQ1 and the BD2-selective inhibitor RVX-208, this compound offers a more targeted approach to inhibiting BRD4. While the currently available data is primarily focused on human and murine systems, the consistent and potent activity observed suggests a strong foundation for further cross-species validation and clinical investigation. Future studies in other relevant animal models will be crucial to fully elucidate the translational potential of this compound.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
ZL0420 vs. Pan-BET Inhibitors: A Comparative Analysis for Researchers
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics, particularly in oncology and inflammation. While pan-BET inhibitors have shown clinical potential, their utility has been hampered by dose-limiting toxicities. This has spurred the development of more selective agents like ZL0420, a potent and selective inhibitor of BRD4. This guide provides an objective comparison of this compound with established pan-BET inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their investigations.
Mechanism of Action: Targeting Epigenetic Readers
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers transcriptional machinery to chromatin, facilitating the expression of key genes involved in cell cycle progression, proliferation, and inflammation, such as the MYC oncogene.[1][2]
Pan-BET inhibitors , as their name suggests, bind to the acetyl-lysine binding pockets of all BET family members.[1] This broad inhibition can lead to potent anti-cancer effects but is also associated with on-target toxicities, such as thrombocytopenia and gastrointestinal issues, due to the essential roles of all BET proteins in normal cellular function.[3][4][5]
This compound , in contrast, is a selective inhibitor of BRD4, with nanomolar binding affinities for its two bromodomains, BD1 and BD2.[6][7][8] By specifically targeting BRD4, this compound aims to achieve a more favorable therapeutic window, mitigating the toxicities associated with the inhibition of other BET family members while retaining potent activity against BRD4-dependent pathologies.[9]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of BET inhibitors.
Biochemical Activity: A Head-to-Head Comparison
The potency and selectivity of this compound and pan-BET inhibitors have been determined using various biochemical assays, primarily Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaScreen. The tables below summarize the available IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. Lower values indicate higher potency.
Table 1: Inhibitory Activity (IC50/Kd in nM) Against BET Bromodomains
| Inhibitor | Target | IC50/Kd (nM) | Assay Type | Reference(s) |
| This compound | BRD4 BD1 | 27 | TR-FRET | [6][7][8] |
| BRD4 BD2 | 32 | TR-FRET | [6][7][8] | |
| BRD2 | 770 - 1800 | TR-FRET | [9] | |
| BRD3 | 2200 - 2500 | TR-FRET | [9] | |
| BRDT | 2800 - 3300 | TR-FRET | [9] | |
| (+)-JQ1 | BRD4 BD1 | 77 | AlphaScreen | [10] |
| BRD4 BD2 | 33 | AlphaScreen | [10] | |
| BRD2 BD1/BD2 | ~50-90 (Kd) | ITC | [1] | |
| BRD3 BD1/BD2 | ~50-90 (Kd) | ITC | [1] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 | Not Specified | [11] |
| I-BET762 (Molibresib) | BET Proteins | ~35 | Cell-free assay | [12] |
| I-BET151 | BRD2 | 500 | Cell-free assay | [12] |
| BRD3 | 250 | Cell-free assay | [12] | |
| BRD4 | 790 | Cell-free assay | [12] |
Data compiled from multiple sources and assay conditions may vary.
In Vivo Efficacy and Toxicity: A Comparative Overview
Direct comparative in vivo studies between this compound and pan-BET inhibitors in the same disease model are limited. However, available data provide insights into their respective profiles.
This compound: In a mouse model of TLR3-induced acute airway inflammation, this compound demonstrated potent efficacy in reducing airway inflammation with low toxicity. It was shown to almost completely block the accumulation of neutrophils in the airways.[7][8]
Pan-BET Inhibitors (e.g., JQ1): JQ1 has demonstrated anti-tumor efficacy in various patient-derived xenograft models, including pancreatic ductal adenocarcinoma and gastric cancer.[13][14] However, the clinical development of many pan-BET inhibitors has been challenged by on-target toxicities. The most common dose-limiting toxicities observed in clinical trials include thrombocytopenia, anemia, neutropenia, and gastrointestinal side effects such as diarrhea and nausea.[3][4][15]
Table 2: Summary of In Vivo and Clinical Findings
| Feature | This compound | Pan-BET Inhibitors |
| Preclinical Efficacy | Potent anti-inflammatory effects in a mouse model of airway inflammation.[7][8] | Demonstrated anti-tumor activity in various cancer xenograft models.[13][14] |
| Toxicity Profile | Reported to have low toxicity in a preclinical mouse model.[7][8] | Dose-limiting toxicities in clinical trials, including thrombocytopenia and GI issues.[3][4][15] |
| Clinical Development | Preclinical | Several compounds have entered Phase I/II clinical trials for various cancers.[15] |
Experimental Protocols
The determination of the biochemical potency of BET inhibitors predominantly relies on two key in vitro assays: TR-FRET and AlphaScreen.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding of a BET bromodomain to an acetylated histone peptide.
Figure 2: Workflow of a typical TR-FRET assay for BET inhibitors.
Methodology:
-
A GST-tagged BET bromodomain protein is incubated with a biotinylated acetylated histone peptide in the presence of a test inhibitor.
-
A Europium-labeled anti-GST antibody (donor fluorophore) and Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore) are added.
-
If the bromodomain and histone peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor.
-
The inhibitor disrupts this interaction, leading to a decrease in the FRET signal, which is measured as a ratio of the acceptor and donor emission. IC50 values are calculated from the dose-response curves.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the proximity of two molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of ZL0420: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of ZL0420, a potent and selective bromodomain-containing protein 4 (BRD4) inhibitor. While the compound itself is not classified as hazardous, its handling and disposal in a laboratory setting, particularly when in solution, require careful consideration.
This compound: Chemical and Safety Data
This compound is a small molecule inhibitor of BRD4, with IC50 values of 27 nM and 32 nM against the first and second bromodomains (BD1 and BD2), respectively. It is widely used in cancer and inflammation research.
| Chemical and Physical Properties | |
| Molecular Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 296.32 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
A Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). For non-hazardous substances, smaller quantities may be permissible for disposal as regular waste, but laboratory and institutional guidelines should always be followed.[1]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (pure solid vs. solution) and the regulations of your institution's Environmental Health and Safety (EHS) department.
Disposal of Solid this compound
For small quantities of pure, solid this compound, the SDS suggests that it can be disposed of with household waste.[1] However, for a laboratory setting, it is best practice to follow more stringent procedures:
-
Consult Institutional Guidelines: Always check with your institution's EHS office for specific protocols regarding non-hazardous chemical waste.
-
Secure Packaging: Place the solid this compound in a clearly labeled, sealed container. The label should include the full chemical name and state that it is non-hazardous.
-
Waste Collection: Dispose of the container in the designated solid chemical waste stream as directed by your EHS department.
Disposal of this compound in Solution (e.g., dissolved in DMSO)
This compound is frequently dissolved in dimethyl sulfoxide (DMSO) for experimental use. DMSO solutions containing chemical compounds are generally treated as hazardous waste.
-
Waste Collection: Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically resistant container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full names of all chemical constituents, including "this compound" and "Dimethyl Sulfoxide," with their approximate concentrations.[2]
-
Segregation: Do not mix DMSO-containing waste with other types of chemical waste unless specifically permitted by your EHS guidelines.[2]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, such as a flammable storage cabinet, away from incompatible materials.[2]
-
Pickup: Arrange for a chemical waste pickup through your institution's EHS department.[2]
Never dispose of DMSO solutions down the drain. Doing so can lead to environmental contamination and may create unpleasant odors in the municipal water system.[3]
Experimental Protocols Referenced
The inhibitory activity of this compound on BRD4 is a key aspect of its function. The following is a generalized workflow for an in vitro assay to determine the IC50 of a BRD4 inhibitor like this compound.
This compound Signaling Pathway Interaction
This compound functions by inhibiting BRD4, which is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins. This interaction is crucial for the transcription of certain genes, including oncogenes.
By adhering to these disposal procedures and understanding the context of this compound's use, laboratory professionals can ensure a safe and compliant research environment. Always prioritize your institution's specific safety protocols.
References
Essential Safety and Operational Guide for Handling ZL0420
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of ZL0420, a potent and selective BRD4 inhibitor.
This document provides immediate access to critical safety protocols, operational procedures, and disposal plans for this compound. Our commitment is to empower your research with the highest standards of laboratory safety and chemical handling, ensuring both the integrity of your work and the well-being of your team.
Immediate Safety and Handling Protocols
This compound is a chemical compound that requires careful handling to prevent potential health hazards. All personnel should treat this substance as hazardous. A comprehensive Safety Data Sheet (SDS) must be reviewed before commencing any work.
General Handling Precautions:
-
Do not ingest, inhale, or allow contact with skin, eyes, or clothing. [1]
-
Ensure thorough washing after handling. [1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the creation of dust or aerosols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on general best practices for handling potent chemical compounds in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if working outside of a fume hood or if there is a risk of aerosol generation. |
Operational Plans: Preparation of this compound Solutions
This compound is a crystalline solid that is soluble in organic solvents such as DMSO and dimethyl formamide.[1] It is sparingly soluble in aqueous buffers.[1]
Stock Solution Preparation (in Organic Solvent)
-
Inert Gas Purge: Before opening the vial, purge the solvent of choice (e.g., DMSO) with an inert gas like nitrogen or argon. This is crucial for the stability of the compound.[1]
-
Dissolution: Dissolve the this compound crystalline solid in the purged organic solvent.
-
Concentration: The solubility in DMSO and dimethyl formamide is approximately 30 mg/mL.[1]
-
Storage: Store the stock solution at -20°C for up to one year, or at -80°C for longer-term storage.
Working Solution Preparation (in Aqueous Buffer)
-
Initial Dissolution: First, dissolve the required amount of this compound in DMSO to create a concentrated stock.[1]
-
Dilution: Dilute the DMSO stock solution with the aqueous buffer of choice to the desired final concentration.[1]
-
Solubility Note: The solubility of this compound in a 1:9 solution of DMSO:PBS (pH 7.2) is approximately 0.1 mg/mL.[1]
-
Stability: It is not recommended to store the aqueous solution for more than one day.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of all unused this compound, solutions, and contaminated consumables (e.g., pipette tips, tubes) as chemical waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for chemical waste disposal.
-
Do Not Pour Down the Drain: Never dispose of this compound or its solutions down the sink.
Experimental Protocols and Visualizations
This compound Signaling Pathway
This compound is a potent inhibitor of Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a key epigenetic reader that plays a critical role in the transcription of pro-inflammatory genes. This compound functions by blocking the interaction of BRD4 with acetylated histones, thereby suppressing the expression of genes involved in the Toll-like receptor 3 (TLR3) signaling pathway, which is activated by viral double-stranded RNA and its synthetic analog poly(I:C).
Caption: this compound inhibits BRD4, blocking pro-inflammatory gene transcription.
In Vivo Experimental Workflow: Mouse Model of Acute Airway Inflammation
The following workflow outlines a general procedure for evaluating the efficacy of this compound in a mouse model of poly(I:C)-induced acute airway inflammation.
Caption: Workflow for in vivo evaluation of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
